4-(4-Biphenylyl)butyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFAQQLHYUBFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456672 | |
| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6057-60-9 | |
| Record name | [1,1′-Biphenyl]-4-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(4-Biphenylyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Biphenylyl)butyric acid, a biphenyl derivative of butyric acid. This document includes key chemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. The information is presented to support researchers and professionals in drug development and material science.
Core Chemical Properties
This compound, also known by its IUPAC name 4-(biphenyl-4-yl)butanoic acid, is a carboxylic acid featuring a biphenyl moiety. This structural characteristic imparts a degree of rigidity and hydrophobicity, influencing its physical and biological properties.
Quantitative Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 4-(biphenyl-4-yl)butanoic acid |
| Synonyms | 4-(4-Biphenyl)butanoic acid, 4-Biphenylbutyric acid |
| CAS Number | 6057-60-9 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Appearance | White to off-white crystalline powder or solid |
| Melting Point | 118-119 °C (recrystallized from benzene) |
| Boiling Point | Approximately 414 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in methanol, ethanol, diethyl ether, and benzene. Sparingly soluble in water.[1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections outline plausible and established protocols based on standard organic chemistry techniques.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process: a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation to Synthesize 4-(4-biphenylyl)-4-oxobutanoic acid
This initial step involves the reaction of biphenyl with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like chlorobenzene.[2]
-
Materials: Biphenyl, succinic anhydride, anhydrous aluminum chloride, chlorobenzene, 5% sodium hydroxide solution, 6N hydrochloric acid.
-
Procedure:
-
In a reaction vessel, suspend anhydrous aluminum chloride in chlorobenzene.
-
Gradually add a mixture of biphenyl and succinic anhydride to the suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the completion of the reaction.
-
The reaction mixture is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The resulting precipitate, 4-(4-biphenylyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Reduction of 4-(4-biphenylyl)-4-oxobutanoic acid
The keto group of the intermediate is reduced to a methylene group to yield the final product. Two classical methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[3][4][5][6][7]
-
Clemmensen Reduction Protocol: [3][5][8]
-
Materials: 4-(4-biphenylyl)-4-oxobutanoic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, toluene.
-
Procedure:
-
Prepare amalgamated zinc by treating zinc granules with a mercuric chloride solution.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
-
Add 4-(4-biphenylyl)-4-oxobutanoic acid to the mixture.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene or another suitable organic solvent.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
-
-
-
Wolff-Kishner Reduction Protocol: [4][6][7][9][10]
-
Materials: 4-(4-biphenylyl)-4-oxobutanoic acid, hydrazine hydrate, potassium hydroxide, diethylene glycol.
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 4-(4-biphenylyl)-4-oxobutanoic acid in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide pellets to the solution.
-
Heat the mixture to a temperature that allows for the formation of the hydrazone, typically around 100-130 °C, for about an hour.
-
Increase the temperature to around 180-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
After the reaction is complete (cessation of gas evolution), the mixture is cooled and then acidified with hydrochloric acid.
-
The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization.
-
-
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group, typically in the range of 7.3-7.7 ppm. The aliphatic protons of the butyric acid chain will appear as multiplets in the upfield region, generally between 1.9 and 2.7 ppm. The carboxylic acid proton will exhibit a broad singlet at a downfield chemical shift, usually above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the biphenyl moiety in the range of 125-141 ppm. The aliphatic carbons of the butyric acid chain will resonate at approximately 25-35 ppm, and the carbonyl carbon of the carboxylic acid will be observed further downfield, typically around 179 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The FTIR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic rings will appear in the 1400-1600 cm⁻¹ region.[11][12][13]
-
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 240.3. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the butyric acid side chain.
-
Potential Biological Activities and Signaling Pathways
While specific studies on this compound are limited, the biological activities of related biphenyl and butyric acid derivatives provide insights into its potential therapeutic applications.
Anti-inflammatory Activity
Butyric acid and its derivatives are known to possess anti-inflammatory properties.[14][15][16] A key mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Butyrate derivatives can interfere with this pathway, potentially by inhibiting the degradation of IκB.[17]
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Histone Deacetylase (HDAC) Inhibition
Many biphenyl derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[18][19][20][21][22] HDAC inhibitors can induce hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism is a key strategy in the development of novel anticancer agents. While this compound itself lacks the typical zinc-binding group (like a hydroxamic acid) found in many potent HDAC inhibitors, its biphenyl scaffold could serve as a basis for the design of such inhibitors.
Caption: General mechanism of HDAC inhibition by biphenyl derivatives leading to tumor suppression.
Conclusion
This compound is a versatile chemical compound with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its structure can be readily confirmed by standard analytical techniques. Based on the known activities of related compounds, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar biphenyl derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. organicreactions.org [organicreactions.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Wolff–Kishner (Reduction) [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-(4-Nitrophenyl)butyric acid [webbook.nist.gov]
- 14. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 16. Anti-inflammatory Effects of Supplemental Butyrate | Designs for Health [casi.org]
- 17. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biphenyl-4-yl-acrylohydroxamic acids: Identification of a novel indolyl-substituted HDAC inhibitor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-(4-Biphenylyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(4-biphenylyl)butyric acid, a molecule of interest in medicinal chemistry. The guide details the prevalent synthetic routes, including the initial Friedel-Crafts acylation to form the intermediate γ-oxo-[1,1′-biphenyl]-4-butanoic acid (Fenbufen), followed by the reduction of the keto group. This document furnishes detailed experimental protocols, quantitative data, and visualizations of the chemical transformations and relevant biological pathways to support researchers in the fields of organic synthesis and drug development.
Core Synthesis Strategy: From Biphenyl to this compound
The most common and industrially scalable approach to synthesizing this compound involves a two-step process. The first step is the Friedel-Crafts acylation of biphenyl with succinic anhydride to produce 4-(4-biphenylyl)-4-oxobutanoic acid, a compound also known as Fenbufen. The second step involves the reduction of the ketone functional group of Fenbufen to yield the final product.
Step 1: Friedel-Crafts Acylation for the Synthesis of 4-(4-Biphenylyl)-4-oxobutanoic Acid (Fenbufen)
The Friedel-Crafts acylation of biphenyl with succinic anhydride is a well-established method for creating the carbon skeleton of the target molecule.[1] This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1] Variations in the solvent system have been explored to optimize reaction conditions, with a notable improvement being the replacement of the toxic and high-boiling point solvent nitrobenzene with 1,2-dichloroethane.
Reaction Scheme:
Caption: Friedel-Crafts acylation of biphenyl and succinic anhydride.
Experimental Protocols:
Two detailed protocols for the synthesis of Fenbufen are presented below. Protocol B, utilizing 1,2-dichloroethane, is an improved method offering higher efficiency and safety.
Protocol A: Synthesis in Nitrobenzene
While historically used, nitrobenzene is a toxic solvent with a high boiling point, making its removal and recovery challenging.
Protocol B: Improved Synthesis in 1,2-Dichloroethane
This method provides a more convenient and efficient synthesis with a higher yield and easier solvent recovery.
| Parameter | Protocol A (Nitrobenzene) | Protocol B (1,2-Dichloroethane) |
| Biphenyl | 10 g (64.8 mmol) | 10 g (64.8 mmol) |
| Succinic Anhydride | 7.78 g (77.7 mmol) | 7.78 g (77.7 mmol) |
| Anhydrous AlCl₃ | 20.73 g (155.5 mmol) | 20.73 g (155.5 mmol) |
| Solvent | Nitrobenzene | 1,2-Dichloroethane (32.42 mL) |
| Temperature | 5-10°C, then 10-15°C | 5-10°C, then 10-15°C |
| Reaction Time | 4-6 days | 90 minutes |
| Yield (Crude) | Not specified | 97% |
| Yield (Purified) | Not specified | 91% |
Detailed Methodology for Protocol B:
-
To a suspension of anhydrous AlCl₃ in 1,2-dichloroethane, add a powdered mixture of biphenyl and succinic anhydride at a temperature of 5-10°C.
-
Stir the resulting mixture at 10-15°C for 90 minutes.
-
Carefully quench the reaction by adding a mixture of concentrated HCl and water.
-
Remove the 1,2-dichloroethane by distillation.
-
Filter the remaining mixture and air-dry the pale brown residue.
-
Dissolve the crude product in a hot 1N sodium carbonate solution and filter to remove any insoluble impurities.
-
Cool the filtrate and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water until the pH is neutral, and dry to obtain 4-(4-biphenylyl)-4-oxobutanoic acid.
Step 2: Reduction of the Ketone to Yield this compound
The carbonyl group of 4-(4-biphenylyl)-4-oxobutanoic acid can be reduced to a methylene group to yield the final product. Several methods are effective for this transformation, including the Clemmensen reduction, the Wolff-Kishner reduction, and catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of the keto-acid intermediate.
Experimental Protocols:
Protocol C: Clemmensen Reduction
The Clemmensen reduction is effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[2][3][4][5] The following is a general procedure adapted from the reduction of a similar substrate, β-benzoylpropionic acid.[6]
Detailed Methodology:
-
Prepare amalgamated zinc by stirring mossy zinc with a solution of mercuric chloride in water and concentrated HCl.
-
Decant the solution and add water, concentrated HCl, toluene, and 4-(4-biphenylyl)-4-oxobutanoic acid to the amalgamated zinc.
-
Heat the mixture to a vigorous reflux for 24-30 hours. Periodically add more concentrated HCl during the reflux.
-
After cooling, separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent such as ether.
-
Combine the organic layers, wash with water, and dry over an anhydrous salt (e.g., calcium chloride).
-
Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation or crystallization.
Protocol D: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to the Clemmensen reduction.[7][8][9][10] A procedure analogous to the hydrogenation of a structurally related fluorinated compound can be employed.[11]
Detailed Methodology:
-
Dissolve 4-(4-biphenylyl)-4-oxobutanoic acid in a suitable solvent such as acetic acid.
-
Add a catalyst, for example, 5% palladium on barium sulfate or palladium on carbon.
-
Introduce a catalytic amount of a strong acid like perchloric acid.
-
Hydrogenate the mixture in a Parr autoclave under hydrogen pressure (e.g., 5 atmospheres) at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter off the catalyst and remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization.
| Parameter | Protocol C (Clemmensen) | Protocol D (Catalytic Hydrogenation) |
| Reducing Agent | Amalgamated Zinc (Zn(Hg)) | Hydrogen Gas (H₂) |
| Catalyst | - | Palladium on a support (e.g., Pd/BaSO₄) |
| Solvent | Toluene, Water, Conc. HCl | Acetic Acid |
| Conditions | Vigorous reflux (24-30 hours) | Room temperature, 5 atm H₂ |
| Key Considerations | Substrate must be acid-stable. | Requires specialized high-pressure equipment. |
Biological Context: Metabolic Activation and Mechanism of Action
4-(4-Biphenylyl)-4-oxobutanoic acid (Fenbufen) is a prodrug that undergoes metabolic transformation to its active form, 4-biphenylacetic acid (BPAA).[1][12][13] This active metabolite is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][12]
The inhibition of COX-1 and COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13]
Caption: Metabolic activation of Fenbufen and its mechanism of action.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data for the intermediate, 4-(4-biphenylyl)-4-oxobutanoic acid (Fenbufen).
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molar Mass | 254.28 g/mol |
| Melting Point | 183-185 °C |
| **IR (KBr, cm⁻¹) ** | 3032, 2920, 1710 (C=O, acid), 1670 (C=O, ketone) |
| ¹H NMR (δ, ppm) | 2.62 (t, 2H), 3.29 (t, 2H), 7.2-8.08 (m, 9H) |
| ¹³C NMR (δ, ppm) | 27.89, 33.13, 127.0, 127.1, 128.2, 128.4, 128.6, 135.3, 139.0, 144.6, 174.0, 198.0 |
| Mass Spectrum (m/z) | 254 (M⁺), 181, 152 |
This guide provides a foundational understanding of the synthesis and biological relevance of this compound. The detailed protocols and compiled data serve as a valuable resource for chemists and pharmacologists engaged in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sylzyhg.com [sylzyhg.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Biphenylyl)butyric Acid
Disclaimer: Scientific literature on the specific mechanism of action for 4-(4-Biphenylyl)butyric acid is exceptionally limited. This guide addresses the available information for this compound and provides a comprehensive overview of the well-researched, structurally similar analog, 4-phenylbutyric acid (4-PBA), to offer insights into potential mechanisms. It is crucial to note that while structurally related, the biological activities of 4-PBA may not be directly extrapolated to this compound.
This compound: Current State of Knowledge
Targeted searches for the biological activities of this compound (CAS 6057-60-9) have yielded minimal specific data regarding its mechanism of action as an independent agent. The primary citation for a potential biological role appears in patent literature, where it is listed as a chemical component used in the synthesis of more complex molecules.
Specifically, "4-([1,1'-biphenyl]-4-yl) butanoic acid" is mentioned as a constituent of certain peptides designed to act as antagonists to the growth hormone receptor (GhR). In this context, it forms part of a larger molecular structure, and its individual contribution to the overall mechanism of action is not detailed.
A study on a related compound, 4-(p-biphenylyl)-3-hydroxybutyric acid, has indicated anti-inflammatory properties, suggesting a potential area of activity for this class of molecules.[1] However, without direct experimental evidence, the mechanism of action for this compound remains largely uncharacterized in the public domain.
4-Phenylbutyric Acid (4-PBA): A Structurally Related Analog with Well-Defined Mechanisms
Given the scarcity of data on this compound, this guide will now focus on the extensively studied analog, 4-phenylbutyric acid (4-PBA). 4-PBA differs from the target compound by the absence of a second phenyl ring. It is an FDA-approved drug and is recognized primarily for two core mechanisms of action: its role as a chemical chaperone in alleviating endoplasmic reticulum (ER) stress and its function as a histone deacetylase (HDAC) inhibitor.[2][3]
A primary mechanism of 4-PBA is its function as a chemical chaperone that mitigates endoplasmic reticulum (ER) stress.[2][4] ER stress occurs when the load of unfolded or misfolded proteins in the ER lumen exceeds its folding capacity, triggering the Unfolded Protein Response (UPR).[4][5] The UPR is a signaling network initiated by three main sensors: PERK, IRE1α, and ATF6, which are normally kept inactive by the chaperone BiP (also known as GRP78).[4][5]
4-PBA is thought to facilitate protein folding and reduce the aggregation of misfolded proteins, thereby decreasing the burden on the ER and suppressing the UPR.[4][6] This action has been shown to protect cells from ER stress-induced apoptosis and inflammation.[4][5][7]
Signaling Pathway: 4-PBA in the Unfolded Protein Response (UPR)
4-PBA also functions as a pan-inhibitor of histone deacetylases (HDACs).[8][9] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and generally repressing gene transcription. By inhibiting HDACs, 4-PBA promotes histone acetylation, which relaxes chromatin and can lead to the transcriptional activation of various genes.[8] This mechanism is central to its anti-cancer effects, where it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[8][9]
Logical Flow: 4-PBA as an HDAC Inhibitor
References
- 1. Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 3. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 6. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
4-(4-Biphenylyl)butyric Acid: A Technical Guide to DMSO Solubility
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A definitive quantitative value for the solubility of 4-(4-Biphenylyl)butyric acid in DMSO has not been identified in a comprehensive review of scientific literature, chemical supplier databases, and regulatory filings. The lack of a published value necessitates experimental determination for applications requiring precise concentrations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₂ | N/A |
| Molecular Weight | 240.30 g/mol | N/A |
| Melting Point | 118 - 123 °C | [1] |
| Boiling Point | 325 - 327 °C | [1] |
| Appearance | Off-white powder/solid | [1] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous DMSO (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Micro-pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and other standard laboratory glassware
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of DMSO in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is freely soluble (this may be DMSO itself or another solvent compatible with the analytical method).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result can be expressed in various units, such as mg/mL or mol/L.
Figure 1. Experimental workflow for determining the solubility of this compound in DMSO.
Qualitative Solubility and Inferred Use
While quantitative data is scarce, the frequent use of DMSO as a solvent for biphenyl carboxylic acid derivatives in various experimental settings, such as for creating stock solutions for biological assays and NMR studies, suggests that this compound has appreciable solubility in DMSO for these purposes.[2][3] For many in vitro assays, compounds are often dissolved in DMSO at concentrations ranging from 1 to 10 mM.
Hypothetical Signaling Pathway Involvement
Compounds with a biphenyl structure are investigated for their potential to modulate various signaling pathways. The following diagram illustrates a hypothetical pathway where a biphenyl carboxylic acid derivative could act as a ligand for a nuclear receptor, influencing gene transcription. This is a generalized representation and not specific to this compound.
Figure 2. Hypothetical signaling pathway for a biphenyl carboxylic acid derivative.
References
In-Depth Technical Guide: Spectroscopic Data of 4-(4-Biphenylyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-(4-Biphenylyl)butyric acid, a biphenyl derivative with potential applications in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors. Due to the limited availability of published, comprehensive spectral data for this specific compound, this guide synthesizes expected spectral characteristics based on the known properties of its constituent chemical moieties and provides generalized experimental protocols for obtaining the necessary data.
Chemical Structure and Properties
IUPAC Name: 4-(Biphenyl-4-yl)butanoic acid Molecular Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol CAS Number: 6057-60-9
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
¹H NMR Spectroscopy Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.60 - 7.30 | Multiplet | 9H | Aromatic protons |
| ~2.70 | Triplet | 2H | -CH₂-Ar |
| ~2.40 | Triplet | 2H | -CH₂-COOH |
| ~2.00 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopy Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | -COOH |
| 141 - 127 | Aromatic carbons |
| ~35 | -CH₂-Ar |
| ~33 | -CH₂-COOH |
| ~26 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600, 1480, 1400 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Medium | C-O stretch |
| ~920 | Broad | O-H bend (out-of-plane) |
| 850 - 800 | Strong | C-H bend (para-disubstituted ring) |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Interpretation |
| 240 | [M]⁺ (Molecular ion) |
| 223 | [M - OH]⁺ |
| 212 | [M - CO]⁺ |
| 195 | [M - COOH]⁺ |
| 167 | [Biphenyl-CH₂CH₂]⁺ |
| 152 | [Biphenyl]⁺ |
UV-Vis Spectroscopy Data (Predicted)
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~250-260 | High | Ethanol or Methanol |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Synthesis of this compound
A common synthetic route to this compound involves the Friedel-Crafts acylation of biphenyl with succinic anhydride, followed by a reduction of the resulting keto-acid.
Caption: Synthetic pathway for this compound.
Protocol:
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), a mixture of biphenyl and succinic anhydride is added portion-wise at a controlled temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and then dissolved in a sodium bicarbonate solution. The solution is filtered to remove any insoluble impurities, and the filtrate is acidified with hydrochloric acid to precipitate the keto-acid.
-
Reduction: The 4-(4-biphenylyl)-4-oxobutanoic acid is then reduced.
-
Clemmensen Reduction: The keto-acid is refluxed with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: The keto-acid is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.
-
-
Purification: The final product, this compound, is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer. Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. Data Acquisition:
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled carbon NMR spectra are acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal. Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source. Sample Introduction: The sample can be introduced directly via a solid probe or, if derivatized (e.g., to its methyl ester), via Gas Chromatography (GC-MS). Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-500).
UV-Vis Spectroscopy
Instrumentation: A UV-Vis spectrophotometer. Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A blank solution containing only the solvent is also prepared. Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for spectroscopic characterization.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive data, experimental acquisition and analysis are essential.
An In-depth Technical Guide to 4-(4-Biphenylyl)butyric Acid
CAS Number: 6057-60-9
This technical guide provides a comprehensive overview of 4-(4-Biphenylyl)butyric acid, a molecule of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.
Chemical and Physical Properties
This compound is a carboxylic acid derivative characterized by a biphenyl group attached to a butyric acid chain. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6057-60-9 | [1] |
| Molecular Formula | C₁₆H₁₆O₂ | [1] |
| Molecular Weight | 240.30 g/mol | [2] |
| Appearance | White powder | [1] |
| Purity | Typically ≥98% | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a reduction reaction.
Step 1: Friedel-Crafts Acylation to produce 4-(4-biphenylyl)-4-oxobutanoic acid
This initial step involves the reaction of biphenyl with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like chlorobenzene. This reaction is a well-established method for the synthesis of aryl-oxo-alkanoic acids.
Experimental Protocol: Friedel-Crafts Acylation
-
Reactants: Biphenyl, succinic anhydride, anhydrous aluminum chloride.
-
Solvent: Chlorobenzene.
-
Procedure:
-
Dissolve biphenyl and succinic anhydride in chlorobenzene.
-
Add anhydrous aluminum chloride to the solution.
-
Heat and stir the reaction mixture.
-
-
Work-up:
-
Cool the reaction mixture.
-
Decompose the aluminum chloride complex by adding a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product, 4-(4-biphenylyl)-4-oxobutanoic acid, can be purified by recrystallization.
-
A visual representation of this synthetic workflow is provided below.
Step 2: Reduction of 4-(4-biphenylyl)-4-oxobutanoic acid
The ketone group in 4-(4-biphenylyl)-4-oxobutanoic acid is reduced to a methylene group to yield the final product. Standard reduction methods such as the Clemmensen reduction or the Wolff-Kishner reduction are suitable for this transformation.
Experimental Protocol: Clemmensen Reduction
-
Reactants: 4-(4-biphenylyl)-4-oxobutanoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl).
-
Procedure:
-
Reflux the starting material with amalgamated zinc and concentrated hydrochloric acid.
-
The reaction progress can be monitored by thin-layer chromatography.
-
-
Work-up:
-
After completion, the reaction mixture is cooled and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization.
-
Experimental Protocol: Wolff-Kishner Reduction
-
Reactants: 4-(4-biphenylyl)-4-oxobutanoic acid, hydrazine hydrate, a strong base (e.g., potassium hydroxide or sodium ethoxide).
-
Solvent: A high-boiling point solvent such as ethylene glycol.
-
Procedure:
-
Heat the ketone with hydrazine hydrate and a base in a high-boiling solvent.
-
The intermediate hydrazone is formed and subsequently reduced at high temperatures.
-
-
Work-up:
-
The reaction mixture is cooled, diluted with water, and acidified.
-
The product is then extracted, washed, dried, and purified.
-
Potential Biological Activities and Mechanisms of Action
While direct and extensive research on the biological activities of this compound is limited, valuable insights can be drawn from studies on structurally related compounds, particularly 4-phenylbutyric acid (4-PBA) and butyric acid. These compounds are known to exhibit activities as chemical chaperones, inhibitors of endoplasmic reticulum (ER) stress, and histone deacetylase (HDAC) inhibitors.
Endoplasmic Reticulum (ER) Stress Inhibition
4-PBA is a well-documented chemical chaperone that alleviates ER stress.[3][4][5][6][7] ER stress is implicated in a variety of diseases, and its inhibition is a promising therapeutic strategy. 4-PBA has been shown to suppress the unfolded protein response (UPR), a signaling pathway activated by the accumulation of misfolded proteins in the ER.[4] This includes the downregulation of key ER stress markers such as GRP78, PERK, p-eIF2α, ATF4, and CHOP.[7]
Anti-inflammatory Effects
The anti-inflammatory properties of 4-PBA are linked to its ability to inhibit the activation of the NF-κB signaling pathway.[3] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] A study on a related compound, 4-(p-biphenylyl)-3-hydroxybutyric acid, also demonstrated anti-inflammatory properties.[8]
Histone Deacetylase (HDAC) Inhibition
Butyric acid and its derivatives, including 4-PBA, are known to act as HDAC inhibitors.[9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, which is generally associated with transcriptional activation. This mechanism is thought to contribute to their anti-cancer effects, including the induction of cell cycle arrest and apoptosis in cancer cells.[10] However, it has been suggested that the neuroprotective effects of 4-PBA may be more attributable to its chemical chaperone activity rather than HDAC inhibition.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Some studies suggest that butyrate and 4-PBA can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[11][12] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARs is a therapeutic target for metabolic diseases and some inflammatory conditions.
The potential signaling pathways influenced by this compound, based on the activities of its analogs, are depicted in the following diagram.
Quantitative Data on Biological Activity
Quantitative data on the biological activity of this compound is not extensively available in the public domain. However, data from studies on 4-PBA can provide an initial indication of the potential potency. For instance, in studies on human gastric cancer cells, 4-PBA demonstrated a dose- and time-dependent inhibition of cell growth.
| Cell Line | Treatment Duration | IC₅₀ (µmol/L) | Effect |
| MGC-803 (gastric cancer) | 24, 48, 72, 96 h | Not explicitly stated, but significant inhibition observed at 5-60 µmol/L | Inhibition of cell proliferation |
| SGC-7901 (gastric cancer) | 24, 48, 72, 96 h | Not explicitly stated, but significant inhibition observed at 5-60 µmol/L | Inhibition of cell proliferation |
Data for 4-phenylbutyric acid (PBA) from a study on human gastric cancer cells.[10]
Conclusion
This compound is a compound with a clear synthetic route and a range of potential biological activities inferred from its structural analogs. Its potential as an ER stress inhibitor, anti-inflammatory agent, HDAC inhibitor, and PPAR agonist makes it a molecule of significant interest for further investigation in drug discovery and development. Future research should focus on direct experimental validation of these activities for this compound and the determination of its specific quantitative bioactivity to fully elucidate its therapeutic potential.
References
- 1. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 4. Suppression of endoplasmic reticulum stress by 4-PBA enhanced atherosclerotic plaque stability via up-regulating CLOCK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-(4-Biphenylyl)butyric Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 4-(4-biphenylyl)butyric acid, a class of compounds characterized by a biphenyl group linked to a butyric acid moiety, have emerged as a significant area of interest in pharmacological research. These molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their mechanisms of action, quantitative data, and the experimental methodologies used for their evaluation.
Anti-inflammatory Properties
One of the most well-documented activities of this compound derivatives is their anti-inflammatory effect. Research has shown that these compounds can modulate the inflammatory response through various mechanisms. For instance, 4-(p-biphenylyl)-3-hydroxybutyric acid has been investigated for its anti-inflammatory and related properties.[1] The anti-inflammatory actions of butyric acid derivatives, in general, are attributed to their ability to inhibit histone deacetylase (HDAC), which plays a crucial role in regulating gene expression involved in inflammation.[2]
A key signaling pathway implicated in the anti-inflammatory effects of some butyric acid derivatives involves the suppression of neutrophil recruitment. For example, 4-phenyl butyric acid (4-PBA) has been shown to suppress the perinatal neutrophil recruitment cascade. This is achieved through the inositol-requiring enzyme (IRE)-1α/extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[3] By inhibiting this pathway, 4-PBA limits excessive neutrophil infiltration into inflamed tissues, thereby reducing the inflammatory response.[3]
Signaling Pathway of 4-PBA in Suppressing Neutrophil Recruitment
Anticancer Activity
The potential of butyric acid derivatives as anticancer agents is another area of intensive investigation. Their primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[4][5] Butyric acid and its derivatives are known to act as histone deacetylase (HDAC) inhibitors.[2][6] HDACs are enzymes that play a critical role in chromatin remodeling and gene expression. By inhibiting HDACs, butyrate derivatives can lead to the hyperacetylation of histones, which in turn alters the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[6]
Specifically, some derivatives have been shown to cause G0/G1 and G2/M phase arrest in the cell cycle and significantly activate caspase-3, a key executioner enzyme in apoptosis.[5] The anticancer effects of butyrate are also mediated through the activation of cell-surface G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A.[7]
General Anticancer Mechanism of Butyrate Derivatives
Antihypertensive Activity
Certain derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which share the biphenyl scaffold, have been synthesized and evaluated as angiotensin-II receptor antagonists.[8] Angiotensin II is a potent vasoconstrictor, and blocking its receptor leads to vasodilation and a reduction in blood pressure. These derivatives have shown significant antihypertensive potential, with some compounds exhibiting a more potent effect than the parent drug, valsartan.[8]
Quantitative Data on Biological Activity
The following table summarizes some of the available quantitative data for various butyric acid derivatives, highlighting their potency in different biological assays.
| Compound/Derivative | Assay | Target/Cell Line | Activity (IC50/MIC) | Reference |
| Ethyl 4-biphenyl carboxylate | Antifungal | Candida albicans, Candida tropicalis | MIC: 512-1024 μg/mL | [9] |
| Decanoyl 4-biphenyl carboxylate | Antifungal | Candida spp. | MIC: 512 μg/mL | [9] |
| Tributyrin | Cytotoxicity | HCT116 (Colorectal Carcinoma) | Low IC50 at 24h | [5] |
| Indole-3-butyric acid | Cytotoxicity | HCT116 (Colorectal Carcinoma) | Low IC50 at 24h | [5] |
| N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 Inhibition | - | IC50: 48.85–75.62 nM | [10] |
| Suberoylanilide hydroxamic acid (SAHA) | HDAC6 Inhibition | - | IC50: 91.73 nM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of these compounds.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
Experimental Workflow
The protocol typically involves the following steps:
-
Animal Model: Rats are commonly used for this assay.
-
Compound Administration: The test compounds, such as poly(oxyethylene) derivatives of ibuprofen, are administered orally at a specific dose.[11]
-
Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the rat's hind paw to induce localized edema.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
In Vitro Cytotoxicity and Apoptosis Assays
These assays are fundamental for determining the anticancer potential of compounds.
Experimental Workflow
References
- 1. Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Biphenylyl)butyric Acid and its Closely Related Analogue, 4-Phenylbutyric Acid
Disclaimer: A comprehensive literature review for 4-(4-Biphenylyl)butyric acid reveals a significant scarcity of in-depth biological data, including quantitative metrics (e.g., IC50, Ki), detailed experimental protocols, and defined signaling pathways. The available information is largely limited to its chemical properties and synthesis. However, extensive research has been conducted on the structurally similar compound, 4-Phenylbutyric acid (4-PBA) . This guide will therefore focus on the rich dataset available for 4-PBA as a surrogate, which may provide insights into the potential biological activities of this compound.
This compound: A Brief Overview
This compound (CAS No: 6057-60-9) is a carboxylic acid derivative with a biphenyl moiety.[1][2][3] Its chemical formula is C16H16O2, and it has a molecular weight of 240.30 g/mol .[1][2] While specific biological activities are not well-documented in publicly available literature, the broader class of biphenyl butyric acid derivatives has been noted for potential inhibitory effects on matrix metalloproteinases.
4-Phenylbutyric Acid (4-PBA): A Detailed Technical Review
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that has been extensively studied for its role as a chemical chaperone and histone deacetylase (HDAC) inhibitor.[4] It is known to alleviate endoplasmic reticulum (ER) stress and has shown therapeutic potential in a variety of disease models.[4][5]
Quantitative Biological Data
The following table summarizes key quantitative data for the biological activities of 4-PBA.
| Target/Assay | Cell Line/System | Parameter | Value | Reference |
| Endoplasmic Reticulum (ER) Stress | Human Periodontal Ligament Stem Cells | GRP78, PERK, ATF4, CHOP mRNA downregulation | 5 mM | [4] |
| Pro-inflammatory Cytokine Secretion | Human Periodontal Ligament Stem Cells | TNF-α, IL-1β, IL-6 reduction | 5 mM | [4] |
| Cardiac Contractility (Amplitude of Contraction) | Septic Rats | SS% | 4.64 ± 1.88% | [6] |
| Cardiac Injury Marker (Troponin-T) | Septic Rats | Reduction in serum levels | Not specified | [6] |
| Neutrophil Transmigration | Murine Model | Inhibition | Not specified | [5] |
Experimental Protocols
-
Cell Culture: H-PDLSCs are cultured in a standard growth medium. To simulate an inflammatory microenvironment, cells are treated with lipopolysaccharide (LPS).
-
4-PBA Treatment: A 5 mM solution of 4-PBA is added to the cell culture medium.
-
Gene Expression Analysis: After a 7-day incubation period, total RNA is extracted from the cells. The expression levels of ER stress-associated genes (GRP78, PERK, ATF4, and CHOP) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[4]
-
Cytokine Analysis: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).[4]
-
Animal Model: Sepsis is induced in Sprague-Dawley rats via cecal ligation and puncture (CLP).
-
4-PBA Administration: 4-PBA is administered to the septic rats.
-
Measurement of Myocardial Contractility: Cardiomyocyte contractility is assessed by measuring parameters such as the amplitude of contraction (SS%), time to peak contraction, and time to 50% relaxation.[6]
-
Biochemical Analysis: Serum levels of cardiac troponin-T (TnT), a biomarker for cardiac injury, are measured.[6]
-
Animal Model: An acute perinatal inflammation model is established in mice.
-
Intravital Microscopy (IVM): The effect of 4-PBA on neutrophil recruitment is observed in real-time using fetal intravital microscopy.[5]
-
In Vitro Transmigration Assay: The ability of neutrophils to transmigrate through an endothelial cell layer is assessed in the presence or absence of 4-PBA.[5]
-
Signaling Pathway Analysis: The phosphorylation status of key proteins in the inositol-requiring enzyme (IRE)-1α/extracellular signal-regulated kinase (ERK) 1/2 signaling pathway is determined by Western blotting in both neutrophils and endothelial cells.[5]
Signaling Pathways Modulated by 4-PBA
4-PBA is known to modulate several key signaling pathways involved in inflammation and cellular stress.
Under inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. 4-PBA has been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines.[4]
References
- 1. This compound | 6057-60-9 [chemicalbook.com]
- 2. chondrex.com [chondrex.com]
- 3. scbt.com [scbt.com]
- 4. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(4-Biphenylyl)butyric Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Biphenylyl)butyric acid is a carboxylic acid derivative featuring a biphenyl moiety. This document provides a comprehensive overview of its discovery, historical development, and key scientific findings related to its synthesis and biological activity. While the initial discovery is not attributed to a single individual or publication, its structural motif is characteristic of a class of compounds explored for their anti-inflammatory properties, with related patents and studies emerging in the early 1970s. This guide details the established synthetic routes, presents available quantitative biological data, and explores the putative mechanisms of action, including cyclooxygenase (COX) inhibition, which is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) with similar biphenyl structures.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in readily available scientific literature. However, the exploration of biphenyl derivatives for medicinal purposes, particularly as anti-inflammatory agents, gained traction in the mid-20th century. Patents from the early 1970s describe the synthesis and anti-inflammatory properties of various this compound derivatives, suggesting that the parent compound was likely synthesized and studied during this period as part of broader research into non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity to established NSAIDs like fenbufen (3-(4-biphenylylcarbonyl)propionic acid) and felbinac (4-biphenylacetic acid) places it within a well-established class of pharmacologically active molecules.
Synthesis
The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction.
Experimental Protocol: Synthesis of 4-(4-Biphenylyl)-4-oxobutanoic Acid (Friedel-Crafts Acylation)
Objective: To synthesize the ketone intermediate, 4-(4-biphenylyl)-4-oxobutanoic acid, via Friedel-Crafts acylation of biphenyl with succinic anhydride.
Materials:
-
Biphenyl
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
A suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane)
-
Hydrochloric acid (HCl)
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve biphenyl and succinic anhydride in the inert solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic extracts and wash with water, followed by extraction with a dilute sodium hydroxide solution to obtain the sodium salt of the keto acid.
-
Acidify the alkaline extract with hydrochloric acid to precipitate the crude 4-(4-biphenylyl)-4-oxobutanoic acid.
-
Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Experimental Protocol: Synthesis of this compound (Clemmensen Reduction)
Objective: To reduce the ketone group of 4-(4-biphenylyl)-4-oxobutanoic acid to a methylene group to yield the final product.
Materials:
-
4-(4-Biphenylyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Prepare amalgamated zinc by treating zinc granules with a mercuric chloride solution.
-
In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add the 4-(4-biphenylyl)-4-oxobutanoic acid to the flask.
-
Heat the mixture to reflux with vigorous stirring for an extended period (typically 24-48 hours). Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic (toluene) layer. Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic extracts and wash sequentially with water, dilute sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture).
Caption: Synthetic pathway for this compound.
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily characterized by its anti-inflammatory properties, which are believed to be mediated through multiple signaling pathways.
Cyclooxygenase (COX) Inhibition
Caption: Inhibition of prostaglandin synthesis by this compound.
Other Potential Mechanisms
Butyric acid and its derivatives, such as 4-phenylbutyric acid, are known to be inhibitors of histone deacetylases (HDACs). HDAC inhibition can lead to hyperacetylation of histones, altering chromatin structure and gene expression, which can have anti-inflammatory and anti-proliferative effects. It is plausible that this compound may also exhibit HDAC inhibitory activity.
Some studies on related butyric acid derivatives have suggested a role in modulating the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in the regulation of inflammation and metabolism.
The NF-κB signaling pathway is a central regulator of inflammation. Some anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB. While direct evidence for this compound is lacking, this remains a potential mechanism of action given its structural class.
Quantitative Data
Quantitative data on the biological activity of this compound is not extensively reported in publicly accessible literature. The following table is a template for the type of data that would be crucial for a comprehensive evaluation of this compound.
| Assay | Target | Result (e.g., IC₅₀, ED₅₀) | Reference |
| In vitro COX Inhibition | COX-1 | Data not available | - |
| In vitro COX Inhibition | COX-2 | Data not available | - |
| In vivo Anti-inflammatory | Carrageenan-induced paw edema | Data not available | - |
| In vitro HDAC Inhibition | Total HDACs | Data not available | - |
| In vitro PPAR Activation | PPARα/γ | Data not available | - |
| In vitro NF-κB Inhibition | NF-κB | Data not available | - |
Conclusion and Future Directions
This compound belongs to a class of compounds with established anti-inflammatory potential. Its synthesis is straightforward, following well-known organic chemistry principles. While the primary mechanism of action is likely through the inhibition of cyclooxygenase enzymes, further research is warranted to explore its effects on other inflammatory pathways, such as HDAC inhibition, PPAR modulation, and NF-κB signaling. A significant gap in the current knowledge is the lack of publicly available quantitative biological data. Future studies should focus on determining the potency and selectivity of this compound in various in vitro and in vivo models to fully elucidate its therapeutic potential. This would provide the necessary data to populate the table above and allow for a more complete understanding of its pharmacological profile.
An In-depth Technical Guide to 4-(4-Biphenylyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Biphenylyl)butyric acid is a carboxylic acid that holds significant interest in the fields of pharmacology and medicinal chemistry. Primarily known as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen, its characterization and quantification are crucial for understanding the pharmacokinetics and metabolic fate of its parent drug. This technical guide provides a comprehensive overview of the key properties, synthesis, and analytical methodologies related to this compound, tailored for a scientific audience.
Physicochemical and Pharmacokinetic Data
A summary of the essential quantitative data for this compound and its parent drug, Fenbufen, is presented below.
| Property | Value |
| This compound | |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| CAS Number | 6057-60-9 |
| IUPAC Name | 4-(4-phenylphenyl)butanoic acid |
| Fenbufen (Parent Drug) | |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| CAS Number | 36330-85-5 |
| IUPAC Name | 4-(biphenyl-4-yl)-4-oxobutanoic acid |
| Mechanism of Action | Pro-drug, its active metabolite inhibits cyclooxygenase (COX) |
| Plasma Half-life | Approximately 10-17 hours[1] |
| Protein Binding | >99%[1] |
Metabolic Pathway of Fenbufen
Fenbufen is a pro-drug that undergoes extensive metabolism in the liver to form its active metabolite, [1,1'-biphenyl]-4-acetic acid (BPAA), and other related compounds, including this compound. The metabolic conversion is a key aspect of its pharmacological activity.
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general method for the synthesis of this compound from its precursor, 4-(biphenyl-4-yl)-4-oxobutanoic acid (Fenbufen), through catalytic hydrogenation. This method is analogous to the synthesis of similar butyric acid derivatives.
Materials:
-
4-(biphenyl-4-yl)-4-oxobutanoic acid (Fenbufen)
-
Palladium on barium sulfate (5% Pd/BaSO₄) or a similar hydrogenation catalyst
-
Acetic acid
-
Perchloric acid (optional, as a promoter)
-
Hydrogen gas (H₂)
-
Parr-autoclave or a similar hydrogenation apparatus
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel (Parr-autoclave), dissolve 4-(biphenyl-4-yl)-4-oxobutanoic acid (e.g., 5.0 g, 0.02 mol) in a suitable solvent such as acetic acid (e.g., 50 mL).
-
To this solution, add the hydrogenation catalyst, 5% palladium on barium sulfate (e.g., 1.5 g). If required, a catalytic amount of perchloric acid can be added to promote the reaction.
-
Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 atmospheres).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by measuring the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with nitrogen.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Remove the solvent (acetic acid) from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be further purified by recrystallization from a suitable solvent such as methanol or benzene to yield the final product.
Quantification of Fenbufen and its Metabolites in Plasma by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of Fenbufen and its metabolites, including this compound, in plasma samples.
Sample Preparation: Liquid-Liquid Extraction (LLE) [2]
-
To 1.0 mL of plasma in a centrifuge tube, add 100 µL of an appropriate internal standard solution.
-
Acidify the plasma by adding 100 µL of 1 M hydrochloric acid.
-
Add 5.0 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 80:20, v/v).
-
Vortex the mixture for 5 minutes for thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and analytes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 220 nm or 254 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
Workflow for HPLC Analysis:
Conclusion
This technical guide provides essential information on this compound for researchers and professionals in drug development. The summarized data, metabolic pathway, and detailed experimental protocols for synthesis and analysis serve as a valuable resource for further investigation and application of this compound in a scientific setting. The provided methodologies can be adapted and optimized for specific laboratory conditions and research objectives.
References
Methodological & Application
Application Notes and Protocols: 4-(4-Biphenylyl)butyric acid
Abstract
This document provides detailed experimental protocols and application notes for 4-(4-Biphenylyl)butyric acid. It is intended for researchers, scientists, and professionals in drug development. The content covers the synthesis, purification, and analytical methods for this compound. Additionally, it explores its potential biological activities and mechanisms of action, drawing comparisons to related compounds like 4-phenylbutyric acid (4-PBA). All quantitative data is presented in structured tables, and key processes are visualized using workflow and pathway diagrams.
Chemical Properties
This compound is a derivative of butyric acid featuring a biphenyl group. Its chemical information is summarized below.
| Property | Value | Reference |
| CAS Number | 6057-60-9 | [1][2][3] |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2][4] |
| Molecular Weight | 240.30 g/mol | [1][2][3] |
| IUPAC Name | 4-(4-phenylphenyl)butanoic acid | [3] |
| Appearance | White powder | [4] |
| Purity | Typically ≥98% | [2][3][4] |
| Canonical SMILES | O=C(O)CCCC1=CC=C(C2=CC=CC=C2)C=C1 | [3] |
Experimental Protocols
Synthesis Protocol: Clemmensen Reduction
This protocol describes the synthesis of this compound from its corresponding keto-acid, 4-(4-biphenylyl)-4-oxobutanoic acid, via a Clemmensen reduction. This method is adapted from established procedures for similar compounds.[5]
Materials:
-
4-(4-biphenylyl)-4-oxobutanoic acid
-
Mossy zinc
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Ether
-
Anhydrous calcium chloride (or magnesium sulfate)
Procedure:
-
Amalgamated Zinc Preparation: In a 1-L round-bottom flask, prepare amalgamated zinc by shaking a mixture of mossy zinc (120 g), mercuric chloride (12 g), water (200 mL), and concentrated HCl (5-6 mL) for five minutes.[5]
-
Reaction Setup: Decant the solution and add the following reagents to the activated zinc in this order: water (75 mL), concentrated HCl (175 mL), toluene (100 mL), and 4-(4-biphenylyl)-4-oxobutanoic acid (0.28 mol, ~75 g).[5]
-
Reflux: Fit the flask with a vertical condenser connected to a gas absorption trap. Boil the reaction mixture vigorously for 24-30 hours.[5] During the reflux period, add three 50-mL portions of concentrated HCl at approximately six-hour intervals.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the layers.[5]
-
Extraction: Dilute the aqueous layer with 200 mL of water and extract it with three 75-mL portions of ether.[5]
-
Drying and Evaporation: Combine the initial toluene layer with the ether extracts. Wash the combined organic layers with water and dry over anhydrous calcium chloride. Remove the solvents by distillation under reduced pressure.[5]
-
Final Product: The resulting crude product is this compound. Further purification can be achieved through crystallization or distillation.
Purification Protocol: Crystallization
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Materials:
-
Crude this compound
-
Methanol (MeOH) or Benzene
-
Heating mantle and condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude acid in a minimum amount of hot methanol or benzene.[1]
-
Once fully dissolved, allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under a vacuum. The expected melting point is approximately 118-119°C.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a structurally related compound and can be used for purity analysis and quantification.[6]
Instrumentation:
-
HPLC System: Standard system with a pump, autosampler, column oven, and detector.
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column.[6]
-
Mobile Phase: Acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass-Spec compatibility.[6]
-
Detector: UV detector at an appropriate wavelength (e.g., 254 nm).
Procedure:
-
Prepare the mobile phase (e.g., 70:30 MeCN:Water with 0.1% acid).
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine retention time and calculate purity based on peak area.
Synthesis and Biological Data
The following tables summarize quantitative data from synthesis experiments of related compounds, providing an expected range for yield and physical properties.
| Compound | Precursor | Method | Yield | Melting Point (°C) |
| 4-(4'-Chloro-2'-methyl-4-biphenylyl)-4-hydroxy-butyric acid | 4-(4'-chloro-2'-methyl-4-biphenylyl)-4-oxo-butyric acid | Reduction with NaBH₄ | 96% | 139-140 (cyclohexylamine salt) |
| 4-(4'-Fluoro-4-biphenylyl)-butyric acid | 4-(4'-fluoro-4-biphenylyl)-4-oxo-butyric acid | Catalytic Hydrogenation | Not specified | Not specified |
Table 1: Synthesis yields for compounds structurally related to this compound.[7][8]
| Compound | Assay | Dose | Effect |
| Butyric Acid | Rectal Barostat (Visceral Sensitivity) | 50 mmol/L | 23.9% decrease in pain score |
| Butyric Acid | Rectal Barostat (Visceral Sensitivity) | 100 mmol/L | 42.1% decrease in pain score |
Table 2: Example of biological activity data for butyric acid, a parent compound. Data shows a dose-dependent decrease in visceral sensitivity.[9]
Biological Activity and Mechanism of Action
Overview of Biological Activity
This compound is closely related to the non-steroidal anti-inflammatory drug (NSAID) fenbufen, which is its metabolic precursor. Its biological activities are expected to include:
-
Anti-inflammatory Properties: As a derivative of fenbufen, it likely possesses anti-inflammatory effects.[10]
-
Lipid Regulation: The related compound 4-phenylbutyric acid (4-PBA) is known to regulate lipid metabolism by downregulating lipogenesis and stimulating fatty acid β-oxidation.[11]
-
Endoplasmic Reticulum (ER) Stress Inhibition: 4-PBA acts as a chemical chaperone to alleviate ER stress.[12] This mechanism is a promising therapeutic target for inflammatory diseases like periodontitis.[12]
-
Histone Deacetylase (HDAC) Inhibition: Butyric acid and its derivatives can function as HDAC inhibitors.[11][13] This activity is linked to anti-inflammatory and anti-cancer effects.[13]
Potential Signaling Pathways
The therapeutic effects of this compound may be mediated through the inhibition of ER stress and HDAC. By reducing ER stress, it can attenuate the activation of pro-inflammatory pathways like NF-κB, leading to a decrease in the secretion of cytokines such as TNF-α, IL-1β, and IL-6.[12] As an HDAC inhibitor, it can modulate gene expression to produce anti-inflammatory and other beneficial cellular responses.[11]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Proposed Mechanism of Action Pathway
Caption: Proposed signaling pathway for the anti-inflammatory effects of the compound.
References
- 1. This compound | 6057-60-9 [chemicalbook.com]
- 2. This compound [baoxinbio.com.cn]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound, CasNo.6057-60-9 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Separation of 4-(4-Nitrophenyl)butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Butyric acid – a well-known molecule revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Endoplasmic Reticulum Stress by 4-Phenyl Butyric Acid Presents Therapeutic Effects on Periodontitis: Experimental Studies In Vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Phenylbutyric Acid (4-PBA) in Cell Culture
A Note on the Active Compound:
Extensive research did not yield specific cell culture application data for 4-(4-Biphenylyl)butyric acid. The information presented herein pertains to the closely related and extensively studied compound, 4-phenylbutyric acid (4-PBA) . 4-PBA shares a similar structural backbone and is a valuable tool in cell culture research, and the provided data should serve as a strong starting point for researchers interested in this class of molecules.
Introduction:
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that has garnered significant attention in biomedical research for its multifaceted biological activities. It is an FDA-approved drug and is widely used in in vitro cell culture studies to investigate various cellular processes. Its utility stems from its dual role as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2]
Mechanism of Action:
4-PBA exerts its effects on cells through two primary mechanisms:
-
Chemical Chaperone Activity: 4-PBA can act as a chemical chaperone, aiding in the proper folding of mutant or misfolded proteins and alleviating stress on the endoplasmic reticulum (ER).[1][3] This activity is particularly relevant in studies of diseases associated with protein misfolding, such as cystic fibrosis and certain neurodegenerative disorders.[4][5][6] By reducing ER stress, 4-PBA can inhibit apoptosis and improve cell survival under certain conditions.[3]
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA is also recognized as a weak but effective inhibitor of histone deacetylases.[1][7] By inhibiting HDACs, 4-PBA promotes the acetylation of histones, leading to a more open chromatin structure and altering the transcription of various genes. This mechanism is central to its anti-cancer effects, where it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[7]
Applications in Cell Culture:
-
Cancer Research: 4-PBA has been shown to inhibit the growth of various cancer cell lines, including gastric, colorectal, and lung cancer.[7][8][9] It can induce cell cycle arrest, promote apoptosis, and sensitize cancer cells to other chemotherapeutic agents.[7][9][10]
-
Neurodegenerative Disease Models: Due to its ability to mitigate ER stress and improve protein folding, 4-PBA is used in cellular models of Alzheimer's, Parkinson's, and Huntington's diseases to study disease mechanisms and evaluate potential therapeutic strategies.[4][5][6]
-
Bioprocessing of Recombinant Proteins: In Chinese Hamster Ovary (CHO) cells, a common platform for producing therapeutic proteins, butyrate (a related compound) is used to enhance protein production by arresting cell growth and promoting transcription of the target gene.[11][12]
-
Inflammation Studies: 4-PBA has demonstrated anti-inflammatory properties by suppressing the activation of inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.[2][3][13]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of 4-PBA and the related compound butyrate in various cell lines and experimental contexts.
Table 1: Anti-proliferative and Apoptotic Effects of 4-PBA and Butyrate on Cancer Cells
| Compound | Cell Line | Effect | Concentration | Time | Citation |
| 4-Phenylbutyric acid | MGC-803 (gastric) | Growth Inhibition | 5-60 µmol/L | 24-96 h | [7] |
| 4-Phenylbutyric acid | SGC-7901 (gastric) | Growth Inhibition | 5-60 µmol/L | 24-96 h | [7] |
| Butyrate | HCT116 (colon) | IC50 | 1.14 mM | 24 h | [9] |
| Butyrate | HCT116 (colon) | IC50 | 0.83 mM | 48 h | [9] |
| Butyrate | HT-29 (colon) | IC50 | 2.42 mM | 48 h | [9] |
| Butyrate | Caco-2 (colon) | IC50 | 2.15 mM | 72 h | [9] |
| Butyrate | IPEC-J2 (porcine jejunal) | Impaired Viability | ≥ 0.5 mM | - | [14] |
Table 2: Effective Concentrations of 4-PBA in Non-cancer Models
| Application | Cell/System | Effect | Concentration | Citation |
| ER Stress Reduction | Alzheimer's Astrocytes | Protein Synthesis Rescue | 3 µM | [4][6] |
| ER Stress Reduction | Melanoma Cell Lines | Reduction of ER Stress Markers | 5 µM | [4] |
| ER Stress Reduction | Chondrocytes | Reduction of ER Stress Markers | 10-50 mM | [15] |
| Anti-inflammatory | Rheumatoid Arthritis Synovial Fibroblasts | Inhibition of Proliferation | 1-80 mM | [3] |
| Bioprocessing | CHO Cells | Increased IgG Productivity | 2.5 mM | [11] |
Experimental Protocols
Protocol 1: General Preparation and Use of 4-PBA in Cell Culture
-
Stock Solution Preparation:
-
Weigh out the desired amount of 4-PBA powder in a sterile container.
-
Dissolve the powder in a suitable solvent. For many applications, a stock solution can be made in sterile phosphate-buffered saline (PBS) or cell culture medium. The sodium salt of 4-PBA is readily soluble in aqueous solutions.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Treatment:
-
Thaw an aliquot of the 4-PBA stock solution at room temperature or 37°C.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing 4-PBA.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/mL and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of 4-PBA (e.g., 5, 10, 20, 40, 60 µmol/L) for different time points (e.g., 24, 48, 72, 96 hours).[7] Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (2 g/L in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the optical density (OD) at 490 nm using a microplate reader.[7]
-
Calculation: Calculate the inhibition rate as: (1 - OD_experiment / OD_control) x 100%.[7]
Protocol 3: Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treatment with 4-PBA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BiP, anti-CHOP, anti-IRE1, anti-p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Visualizations
Caption: Dual mechanisms of 4-PBA action in cells.
Caption: A typical experimental workflow for 4-PBA studies.
Caption: Signaling pathways modulated by 4-PBA.
References
- 1. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 9. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]
- 10. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effects of Butyric Acid on the Differentiation, Proliferation, Apoptosis, and Autophagy of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Biphenylyl)butyric Acid In Vivo Studies
A comprehensive search for in vivo dosage and administration protocols for 4-(4-Biphenylyl)butyric acid has revealed a significant scarcity of publicly available data. The majority of research focuses on the related compound 4-phenylbutyric acid (4-PBA). The information that could be retrieved for this compound specifically is limited to historical studies where the full experimental details are not readily accessible.
This document summarizes the available information and provides context for researchers, scientists, and drug development professionals interested in the in vivo applications of this compound. Due to the limited data, detailed experimental protocols and comprehensive dosage tables cannot be constructed at this time.
Summary of Available In Vivo Data
Two key historical in vivo studies involving this compound or its salt have been identified. However, access to the full-text articles, which would contain detailed methodologies and dosage information, is limited.
-
Study on Cholesterol and Phospholipid Metabolism: A 1958 study by Ranney and Weiss investigated the "Effect of biphenylylbutyric acid on the cholesterol and phospholipid metabolism in the rat." This study confirms the in vivo administration of the compound to rats. Without access to the full paper, specific details regarding the dosage, route of administration (e.g., oral, intraperitoneal), and formulation are unknown.
-
Analgesic Activity Study: A 1967 study by Emele and Shanaman explored the "Analgesic activity of namoxyrate (2-[4-biphenylylbutyric acid 2-dimethylaminoethanol salt])."[1] This research indicates that a salt of this compound was evaluated for its pain-relieving properties in an in vivo model. The specific dosages and experimental protocols used in this study are not available in the public domain.
Table 1: Summary of Identified In Vivo Studies for this compound
| Compound | Animal Model | Area of Investigation | Dosage and Protocol | Reference |
| This compound | Rat | Cholesterol and phospholipid metabolism | Data not available in public search results | Ranney RE, Weiss SE. Circ Res. 1958. |
| Namoxyrate (salt) | Not specified in abstract | Analgesia | Data not available in public search results | Emele JF, Shanaman JE. Arch Int Pharmacodyn Ther. 1967.[1] |
Experimental Protocols
Due to the lack of detailed information from the primary literature, specific, validated experimental protocols for the in vivo administration of this compound cannot be provided.
Researchers planning in vivo studies with this compound would need to:
-
Attempt to source the full-text articles of the aforementioned historical studies.
-
Conduct dose-ranging and toxicity studies to determine a safe and effective dose for their specific animal model and research question.
-
Develop and validate an appropriate formulation and administration route based on the physicochemical properties of this compound.
Signaling Pathways and Visualization
Information regarding the specific signaling pathways modulated by this compound is not available in the retrieved search results. Therefore, a diagram of its mechanism of action cannot be generated at this time. The study on cholesterol and phospholipid metabolism suggests a potential role in metabolic pathways, while the analgesic study points towards an interaction with pathways involved in nociception. However, the precise molecular targets remain unconfirmed in the available literature.
To illustrate a general experimental workflow for determining an appropriate in vivo dosage, the following conceptual diagram is provided.
Caption: A conceptual workflow for determining the in vivo dosage of a novel compound.
Conclusion
While there is evidence of historical in vivo research on this compound and its salt, detailed dosage information and experimental protocols are not currently available in the public domain. Researchers are advised to seek out the original full-text publications and to conduct their own comprehensive preclinical studies to establish safe and effective dosing regimens for their specific applications. The lack of data on the compound's mechanism of action also prevents the visualization of its signaling pathways. Further research is required to elucidate the in vivo pharmacology of this compound.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-(4-Biphenylyl)butyric Acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-(4-biphenylyl)butyric acid in human plasma. The robust protocol, involving a straightforward protein precipitation extraction procedure, provides excellent recovery and minimal matrix effects. This method is ideally suited for pharmacokinetic studies, drug metabolism research, and other applications in the drug development pipeline requiring accurate measurement of this compound.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. Accurate and reliable quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and high throughput capabilities.[1] This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
Internal Standard (IS): Felbinac or a stable isotope-labeled this compound
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera series or equivalent UHPLC system
-
Mass Spectrometer: AB Sciex Triple Quad™ 5500 or equivalent tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
A reverse-phase separation is optimal for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
Due to the carboxylic acid moiety, negative ionization mode provides excellent sensitivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas | 30 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Multiple Reaction Monitoring (MRM) Transitions | See Table below |
MRM Transitions for this compound and Internal Standard (Felbinac)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 239.1 | 195.1 | -20 |
| Felbinac (IS) | 211.1 | 167.0 | -15 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Spiked Calibration and QC Samples: Spike the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and quality control samples.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Data Presentation
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Inter-day Precision (%RSD) | ≤ 10.2% |
| Accuracy (%RE) | -6.8% to 5.5% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound.
Potential Metabolic Pathway
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the short chromatographic run time make this method highly suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory, supporting various stages of drug development.
References
Application of 4-(4-Biphenylyl)butyric Acid in Neuroscience: A Review of Available Data and Exploration of Related Compounds
Initial Assessment: Direct research on the application of 4-(4-Biphenylyl)butyric acid in the field of neuroscience is limited in publicly available scientific literature. However, extensive research exists for a closely related compound, 4-phenylbutyric acid (4-PBA) , which offers significant insights into potential mechanisms and applications for this class of molecules in neurological disorders. This document will summarize the known anti-inflammatory properties of a derivative of the requested compound and then provide detailed application notes and protocols for the extensively studied analogue, 4-phenylbutyric acid, as a relevant and informative substitute.
4-(p-Biphenylyl)-3-hydroxybutyric Acid: A Derivative with Anti-inflammatory Properties
While neuroscience-specific applications are not documented, a related compound, 4-(p-biphenylyl)-3-hydroxybutyric acid , has been investigated for its anti-inflammatory effects. This suggests a potential, though unexplored, avenue for this compound in neuroinflammatory conditions.
4-Phenylbutyric Acid (4-PBA): A Promising Neuroprotective Agent
4-Phenylbutyric acid (4-PBA) is a well-characterized aromatic fatty acid that has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological diseases. Its mechanisms of action are multifaceted, primarily involving the inhibition of endoplasmic reticulum (ER) stress and histone deacetylase (HDAC) activity.
Mechanisms of Action
4-PBA's neuroprotective effects are attributed to two primary mechanisms:
-
Endoplasmic Reticulum (ER) Stress Inhibition: 4-PBA acts as a chemical chaperone, alleviating the unfolded protein response (UPR) and subsequent apoptosis triggered by ER stress. This is particularly relevant in neurodegenerative diseases where protein misfolding and aggregation are common pathological features.
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, 4-PBA modulates gene expression, leading to the upregulation of neuroprotective genes and the downregulation of pro-inflammatory and pro-apoptotic genes.
Therapeutic Potential in Neurological Disorders
Preclinical studies have demonstrated the therapeutic potential of 4-PBA in various neurological conditions:
-
Neurodegenerative Diseases: In models of Alzheimer's and Parkinson's disease, 4-PBA has been shown to reduce protein aggregation, protect against neuronal cell death, and improve cognitive and motor function.
-
Cerebrovascular Disease: Studies have indicated that 4-PBA can reduce intracerebral hemorrhage in mouse models of collagen IV-related cerebrovascular disease by alleviating ER stress.[1][2]
-
Schizophrenia: Research suggests a potential role for butyric acid and its derivatives in the treatment of schizophrenia, possibly through modulation of synaptic plasticity and mitochondrial function.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies on 4-PBA.
| Parameter | Experimental Model | Treatment | Result | Reference |
| Pro-inflammatory Cytokine Secretion | Lipopolysaccharide (LPS)-treated Periodontal Ligament Stem Cells | 5 mM 4-PBA | Significant reduction in TNF-α, IL-1β, and IL-6 secretion | [5] |
| Osteogenic Differentiation Markers | Periodontal Ligament Stem Cells from periodontitis patients | 5 mM 4-PBA | Upregulation of Runx2 and OCN mRNA and protein levels | [5] |
| Serum Butyric Acid Levels | Drug-naïve first-episode schizophrenia patients | 24-week risperidone treatment | Significant increase in serum butyric acid levels (p = 0.030) | [3][4] |
| Clinical Symptom Improvement | Drug-naïve first-episode schizophrenia patients | 24-week risperidone treatment | Significant decrease in PANSS total and subscale scores | [3][4] |
Experimental Protocols
In Vitro Model of Neuroinflammation
This protocol describes the use of 4-PBA to mitigate inflammatory responses in cultured neuronal or glial cells.
Objective: To assess the anti-inflammatory effects of 4-PBA on lipopolysaccharide (LPS)-induced inflammation in primary microglia.
Materials:
-
Primary microglial cell culture
-
Lipopolysaccharide (LPS)
-
4-Phenylbutyric acid (4-PBA)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blotting (antibodies against NF-κB pathway components)
-
Reagents for RT-qPCR (primers for inflammatory cytokine genes)
Procedure:
-
Cell Culture: Plate primary microglia at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of 4-PBA (e.g., 1, 5, 10 mM) for 2 hours.
-
Induce inflammation by adding LPS (100 ng/mL) to the culture medium.
-
Include control groups: untreated cells, cells treated with LPS only, and cells treated with 4-PBA only.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells to extract protein for Western blot analysis and RNA for RT-qPCR.
-
-
Analysis:
-
ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).
-
RT-qPCR: Quantify the mRNA expression levels of inflammatory cytokine genes.
-
Animal Model of Intracerebral Hemorrhage
This protocol outlines a preventative treatment strategy using 4-PBA in a mouse model of intracerebral hemorrhage.
Objective: To evaluate the efficacy of 4-PBA in reducing the incidence and severity of intracerebral hemorrhage (ICH) in a genetic mouse model (e.g., Col4a1 mutant mice).
Materials:
-
Col4a1 mutant mice and wild-type littermates
-
4-Phenylbutyric acid (PBA)
-
Vehicle (e.g., drinking water)
-
Anesthesia
-
Perfusion solutions (saline, paraformaldehyde)
-
Histological staining reagents (e.g., Hematoxylin and Eosin)
-
Microscope
Procedure:
-
Animal Grouping: Randomly assign Col4a1 mutant mice to a treatment group (PBA in drinking water) and a control group (vehicle only). Include a group of wild-type mice as a baseline control.
-
Treatment Administration: Administer PBA in the drinking water at a predetermined concentration (e.g., 1 g/kg/day) for a specified duration (e.g., from weaning to adulthood).
-
Monitoring: Monitor the health and well-being of the animals throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in paraformaldehyde.
-
-
Histological Analysis:
-
Process the brains for paraffin embedding and sectioning.
-
Stain brain sections with Hematoxylin and Eosin (H&E) to identify and quantify the incidence and size of intracerebral hemorrhages.
-
-
Statistical Analysis: Compare the incidence and severity of ICH between the PBA-treated and control groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
4-PBA Mediated Inhibition of Neuroinflammation
Caption: 4-PBA inhibits LPS-induced neuroinflammation by suppressing the NF-κB signaling pathway.
Experimental Workflow for In Vitro Neuroinflammation Model
Caption: Workflow for assessing the anti-inflammatory effects of 4-PBA in vitro.
4-PBA's Role in Alleviating ER Stress
Caption: 4-PBA acts as a chemical chaperone to inhibit ER stress and prevent neuronal apoptosis.
References
- 1. 4-Sodium phenyl butyric acid has both efficacy and counter-indicative effects in the treatment of Col4a1 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Frontiers | The Role of Butyric Acid in Treatment Response in Drug-Naïve First Episode Schizophrenia [frontiersin.org]
- 4. The Role of Butyric Acid in Treatment Response in Drug-Naïve First Episode Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Endoplasmic Reticulum Stress by 4-Phenyl Butyric Acid Presents Therapeutic Effects on Periodontitis: Experimental Studies In Vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Biphenylyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of 4-(4-Biphenylyl)butyric acid, a biphenyl derivative of butyric acid. The information is intended to guide researchers in preparing solutions for various experimental applications.
Introduction
This compound (CAS No. 6057-60-9) is a carboxylic acid containing a bulky, non-polar biphenyl group. This structure dictates its solubility, making it generally insoluble in aqueous solutions but soluble in organic solvents and aqueous bases. Proper dissolution is critical for its use in biological assays, chemical reactions, and other research applications. These notes provide recommended solvents and detailed protocols for its solubilization.
Physicochemical Data and Expected Solubility
| Solvent Name | Chemical Formula | Solvent Type | Expected Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Highly Soluble | A good primary solvent for creating high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble | Similar to DMSO, effective for creating concentrated stock solutions. |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Soluble | Good for many biological applications; may require warming to achieve higher concentrations. |
| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble | A common solvent for organic compounds; may require warming.[1] |
| Aqueous Sodium Hydroxide (e.g., 1N NaOH) | NaOH | Aqueous Base | Highly Soluble | The compound will deprotonate to form a highly water-soluble sodium salt.[1][2][3] |
| Aqueous Sodium Bicarbonate (e.g., 5% NaHCO₃) | NaHCO₃ | Aqueous Base | Soluble | A milder base that can also form a soluble salt; may be less effective than a strong base.[2][3] |
| Water | H₂O | Polar Protic | Insoluble | The large non-polar biphenyl group prevents dissolution in neutral water. |
| Hexane | C₆H₁₄ | Non-polar | Insoluble | Not a suitable solvent due to the polarity of the carboxylic acid group. |
Experimental Protocols
Safety Precautions:
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
Protocol 1: Dissolution in an Organic Solvent (for Stock Solutions)
This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous media for final experiments. DMSO is recommended as the initial solvent to try.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a sterile vial.
-
Solvent Addition: Add a small volume of DMSO to the vial. For example, to prepare a 10 mM stock solution (Molecular Weight = 240.30 g/mol ), add the appropriate volume of DMSO to your weighed compound.
-
Dissolution:
-
Cap the vial securely and vortex the mixture for 30-60 seconds.
-
Visually inspect for any undissolved particles.
-
If the compound is not fully dissolved, sonication for 5-10 minutes can be effective.
-
Gentle warming (e.g., to 37°C) can also aid dissolution. However, be cautious about the stability of the compound at elevated temperatures.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the solution and ensure it is fully redissolved by vortexing.
Protocol 2: Dissolution in an Aqueous Basic Solution
This method is useful when an organic solvent is not suitable for the downstream application. It relies on converting the carboxylic acid to its more soluble salt form.
Materials:
-
This compound
-
1N Sodium Hydroxide (NaOH) solution
-
Phosphate Buffered Saline (PBS) or other desired aqueous buffer
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weighing: Weigh the desired amount of this compound into a beaker or flask.
-
Initial Suspension: Add a portion of the final desired volume of the aqueous buffer (e.g., PBS) and stir to create a suspension. The compound will not dissolve at this stage.
-
Basification: While stirring, slowly add 1N NaOH dropwise to the suspension. Monitor the pH of the solution.
-
Dissolution: Continue adding NaOH until the compound fully dissolves. The solution should become clear. This typically occurs at a pH several units above the pKa of the carboxylic acid.
-
pH Adjustment: If necessary, carefully adjust the pH of the final solution back towards the desired experimental pH using a suitable acidic solution (e.g., 1N HCl). Be aware that if the pH is lowered too much, the compound may precipitate out of the solution.
-
Final Volume: Bring the solution to the final desired volume with the aqueous buffer.
-
Sterilization: If required for cell culture or other sterile applications, filter the final solution through a 0.22 µm syringe filter.
Visualization of Dissolution Workflow
The following diagram illustrates the decision-making process for dissolving a sparingly soluble carboxylic acid like this compound.
Caption: Workflow for dissolving this compound.
References
Application Notes and Protocols for 4-Phenylbutyric Acid (4-PBA) and Butyric Acid in Animal Models
A Note on 4-(4-Biphenylyl)butyric acid: Initial searches for "this compound" yielded limited specific applications in animal models. However, the structurally and functionally related compounds, 4-Phenylbutyric acid (4-PBA) and Butyric Acid (often administered as sodium butyrate), are extensively studied. This document will focus on the applications of these two well-researched molecules in various animal models of disease.
4-Phenylbutyric Acid (4-PBA) in Animal Models of Inflammation and Endoplasmic Reticulum (ER) Stress
Introduction: 4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that functions as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress.[1][2] ER stress is implicated in the pathogenesis of numerous inflammatory diseases.[3] In animal models, 4-PBA has demonstrated significant therapeutic potential by inhibiting inflammation and protecting against tissue damage.[1][4]
Mechanism of Action: 4-PBA is known to suppress immune activation and inflammation.[5] Its primary mechanisms include:
-
Inhibition of ER Stress: 4-PBA enhances the protein folding capacity of the ER, preventing the accumulation of misfolded proteins and suppressing the unfolded protein response (UPR).[4] This leads to decreased expression of ER stress markers like GRP78, ATF6, p-PERK, and CHOP.[1][4][6]
-
Anti-inflammatory Signaling: 4-PBA limits excessive neutrophil infiltration into inflamed tissues.[5][7] It achieves this by downregulating the IRE-1α/ERK1/2/NF-κB-p65 signaling pathway, which in turn reduces the production of pro-inflammatory mediators.[7]
Applications:
-
Acute Perinatal Inflammation: In murine models, 4-PBA suppresses the recruitment of neutrophils, which are the first immune cells to arrive at a site of infection.[5][7] This can be crucial in preventing the adverse outcomes linked to deregulated neutrophil activation, especially in neonates.[5]
-
Rheumatoid Arthritis: In collagen-induced arthritis (CIA) mouse models, intraperitoneal administration of 4-PBA markedly attenuates the severity of arthritis.[3] It reduces joint swelling, bone erosion, and levels of inflammatory cytokines like IL-6 and TNF-α.[3][4]
-
Renal Ischemia-Reperfusion Injury (RIRI): 4-PBA shows therapeutic effects in mouse models of RIRI by decreasing apoptosis and the expression of adhesion molecules (ICAM-1, VCAM-1), which is mediated by the reduction of ER stress.[1]
-
Systemic Lupus Erythematosus (SLE): In a murine lupus model, 4-PBA administration decreased the production of autoantibodies (anti-dsDNA) and pro-inflammatory cytokines like TNF-α, ameliorating the disease activity.[8]
-
Hyperoxia-Induced Acute Lung Injury (HALI): In a mouse model of HALI, 4-PBA prolonged survival, decreased lung edema, and reduced inflammatory mediators by inhibiting ER stress and NF-κB activation.[6]
Quantitative Data Summary: 4-PBA in Animal Models
| Animal Model | Compound & Dosage | Key Findings | Reference |
| Murine Lupus Model | 4-PBA | - Serum anti-dsDNA reduced to 129.5±21.9 mU/ml (vs. 343.5±219.6 in vehicle).- Serum TNF-α reduced to 68.0±35.6 pg/ml (vs. 147.7±79.4 in vehicle). | [8] |
| Acute Perinatal Inflammation (Mouse) | 4-PBA (25 mg/kg) | Pre-treatment with 4-PBA significantly reduced LPS-induced increases in TNF-α, IL-6, and MCP-1 in blood plasma. | [7] |
| Collagen-Induced Arthritis (Mouse) | 4-PBA (intraperitoneal) | Markedly attenuated the severity of arthritis, reduced joint swelling, and decreased levels of IL-6, IL-1β, MMP-3, and Cox-2. | [3] |
Experimental Protocols: 4-PBA
Protocol 1: LPS-Induced Systemic Inflammation in Mice
This protocol is adapted from studies investigating the anti-inflammatory effects of 4-PBA.[7][9]
-
Animals: Use C57BL/6 mice.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide mice into four groups:
-
Control (0.9% NaCl)
-
4-PBA only (e.g., 25 mg/kg)
-
LPS only (e.g., 0.25 mg/kg)
-
4-PBA pre-treatment + LPS
-
-
Administration:
-
Administer 4-PBA (or vehicle) via intraperitoneal (i.p.) injection.
-
One hour after 4-PBA administration, inject LPS (or vehicle) i.p.
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of inflammation.
-
At a predetermined time point (e.g., 24 hours), collect blood plasma for cytokine analysis (e.g., TNF-α, IL-6, MCP-1) via ELISA.
-
Tissues can be harvested for histological analysis or protein expression studies (e.g., Western blot for inflammatory pathway components).
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
This protocol is a standard method to induce an autoimmune arthritis model resembling human rheumatoid arthritis.[4]
-
Animals: Use DBA/1J mice.
-
Immunization (Day 0):
-
Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify CII with Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion as a booster.
-
-
Treatment:
-
Begin 4-PBA treatment (e.g., via i.p. injection) at the onset of arthritis symptoms.
-
Continue treatment daily or as required.
-
-
Assessment:
-
Monitor and score the severity of arthritis in the paws regularly.
-
Measure joint swelling and paw thickness.
-
At the end of the study, collect serum for cytokine and antibody analysis.
-
Harvest joints for histopathological evaluation of inflammation, cartilage destruction, and bone erosion.
-
Visualizations: 4-PBA Signaling and Workflow
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 3. Inhibition of Endoplasmic Reticulum Stress Using 4-phenylbutyric Acid Ameliorates the Severity of Collagen-induced Arthritis in Mice via Attenuation of Proliferation and Inflammatory Responses of Synovial Fibroblasts - ACR Meeting Abstracts [acrabstracts.org]
- 4. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 7. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyric acid mediates therapeutic effect in systemic lupus erythematosus: Observations in an experimental murine lupus model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-(4-Biphenylyl)butyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-biphenylyl)butyric acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: How does pH affect the solubility of this compound?
A2: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In aqueous solutions, its solubility will increase significantly as the pH rises above its pKa. At a pH below its pKa, the compound will exist predominantly in its less soluble, protonated (acidic) form. When the pH is above the pKa, it will deprotonate to form the more soluble carboxylate salt.[5][6][7][8] The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the un-ionized form at a given pH.[5][7][8][9]
Q3: What are the primary methods to improve the solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble carboxylic acids like this compound. These include:
-
pH adjustment: Increasing the pH of the aqueous solution to form a soluble salt.
-
Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic solvent.
-
Salt formation: Creating a salt of the carboxylic acid with a suitable base.
-
Use of surfactants: Incorporating surfactants to form micelles that can encapsulate the compound.
-
Solid dispersions: Dispersing the compound in an inert carrier matrix at a solid state.[10][11][12]
-
Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.[13][14][15][16]
Troubleshooting Guides
Issue 1: The compound is not dissolving in my desired aqueous buffer.
-
Question: I am trying to prepare an aqueous solution of this compound, but it remains as a solid precipitate. What should I do?
-
Answer: This is a common issue due to the compound's low intrinsic aqueous solubility. Here are a few troubleshooting steps:
-
Verify the pH of your buffer: Ensure the pH of your buffer is significantly above the pKa of the carboxylic acid group. For most carboxylic acids, a pH of 7.4 or higher is a good starting point to ensure deprotonation and formation of the more soluble carboxylate salt.[6]
-
Increase the pH: If the compound is still not dissolving, incrementally increase the pH of the solution using a suitable base (e.g., NaOH) while monitoring for dissolution.
-
Consider a co-solvent: If adjusting the pH alone is insufficient or not desirable for your experiment, consider adding a water-miscible organic co-solvent such as ethanol, DMSO, or PEG 400. Start with a small percentage of the co-solvent and gradually increase it.
-
Gentle heating and sonication: Applying gentle heat or using a sonicator can help to overcome the activation energy barrier for dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
-
Issue 2: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.
-
Question: I have a stock solution of this compound in DMSO, but when I add it to my aqueous buffer for my experiment, it immediately crashes out. How can I prevent this?
-
Answer: This is a classic problem of a compound being "shocked" out of solution when the solvent environment changes drastically. Here are some strategies to mitigate this:
-
Lower the final concentration: The most straightforward solution is to ensure that the final concentration in the aqueous buffer is below the compound's solubility limit under those conditions.
-
Use an intermediate dilution step: Instead of a direct large dilution, try a serial dilution approach. This can sometimes prevent rapid precipitation.
-
Increase the co-solvent percentage in the final solution: A small percentage of the organic solvent from your stock solution in the final aqueous buffer can help maintain solubility.
-
Pre-warm the aqueous buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes help keep the compound in solution.
-
Change the stock solvent: If possible, consider using a more water-miscible solvent for your stock solution that is less likely to cause precipitation upon dilution, such as ethanol or a water/ethanol mixture.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility Category | Notes |
| Water | Practically Insoluble | Based on data for 4-biphenylcarboxylic acid (0.03 g/L).[2][3][4] |
| Ethanol | Soluble | 4-biphenylcarboxylic acid is soluble in ethanol.[1] |
| Methanol | Soluble | Can be used for recrystallization, indicating good solubility at higher temperatures. |
| Acetone | Soluble | 4-biphenylcarboxylic acid is soluble in acetone.[1] |
| DMSO | Soluble | Generally a good solvent for many organic compounds. |
| Chloroform | Sparingly Soluble | - |
Disclaimer: The solubility data presented is an estimation based on the structurally similar compound 4-biphenylcarboxylic acid due to the lack of direct quantitative data for this compound.
Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Determination
This protocol outlines the steps to determine the aqueous solubility of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes a method to systematically evaluate the effect of co-solvents on the solubility of this compound.
-
Co-solvent Selection: Choose a set of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Solubility Determination: Follow the steps outlined in Protocol 1 (steps 2-5) for each co-solvent mixture to determine the solubility of the compound.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
Visualizations
Caption: Workflow for determining the equilibrium solubility.
Caption: Troubleshooting poor aqueous solubility.
References
- 1. guidechem.com [guidechem.com]
- 2. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 3. 4-Biphenylcarboxylic acid CAS#: 92-92-2 [m.chemicalbook.com]
- 4. 92-92-2 CAS MSDS (4-Biphenylcarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. japsonline.com [japsonline.com]
- 11. jddtonline.info [jddtonline.info]
- 12. scispace.com [scispace.com]
- 13. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 14. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzet.com [alzet.com]
Technical Support Center: 4-(4-Biphenylyl)butyric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(4-biphenylyl)butyric acid in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For cell culture experiments and in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of carboxylic acids.[1][2] Methanol and ethanol can also be used.[3] For use in cell culture, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cytotoxicity.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C is acceptable. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. The product should be stored in a dry, well-ventilated place in a tightly sealed container.[4]
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can promote hydrolysis of the carboxylic acid group.
-
Temperature: Elevated temperatures can accelerate degradation.[5]
-
Light: Exposure to UV light may cause photodegradation.[6]
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the biphenyl structure.[7][8]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on its structure and the behavior of similar compounds, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group is generally stable, but under harsh conditions, it could potentially undergo reactions.
-
Oxidation: The biphenyl ring system can be susceptible to oxidative degradation, potentially leading to hydroxylated byproducts.[6][8] The major mechanism of biphenyl photodegradation is oxidation, starting with hydroxylation to form hydroxybiphenyl, followed by the opening of the benzene ring to yield carboxylic acids and carbon dioxide.[6]
-
Photodegradation: Aromatic carboxylic acids can undergo decarboxylation upon exposure to UV light.[9]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Precipitation in aqueous media after adding DMSO stock | The aqueous solubility of this compound has been exceeded. | - Increase the final concentration of DMSO in the aqueous medium (ensure it remains non-toxic to cells).- Gently warm the solution.- Use sonication to aid dissolution. |
| Loss of compound activity over time in prepared solutions | Degradation of this compound. | - Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots at -80°C.- Protect solutions from light by using amber vials or wrapping containers in foil.- Avoid high temperatures and extreme pH values. |
| Appearance of unknown peaks in HPLC/UPLC analysis | The compound has degraded, forming new products. | - Perform a forced degradation study to identify potential degradation products.- Use a stability-indicating analytical method to separate the parent compound from its degradants. |
Stability Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general guideline based on the known stability of related phenylalkanoic and biphenyl compounds. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Solvent | pH | Temperature | Light Condition | Expected Stability |
| DMSO (anhydrous) | Neutral | -20°C | Dark | High |
| DMSO (anhydrous) | Neutral | Room Temperature | Dark | Moderate |
| Aqueous Buffer | 4.0 | 4°C | Dark | Moderate |
| Aqueous Buffer | 7.0 | 4°C | Dark | Moderate |
| Aqueous Buffer | 9.0 | 4°C | Dark | Low to Moderate |
| Ethanol | Neutral | -20°C | Dark | High |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 2.403 mg of this compound (MW: 240.30 g/mol ).
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[10][11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period. A dark control should be run in parallel.
-
Analysis: Analyze all samples, including an untreated control, using a suitable analytical method like UPLC-MS to identify and quantify any degradation products.
Visualizations
Experimental Workflow for Stability Testing
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 6057-60-9 [chemicalbook.com]
- 4. itwreagents.com [itwreagents.com]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pjoes.com [pjoes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 11. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(4-Biphenylyl)butyric Acid Experiments
Welcome to the technical support center for 4-(4-Biphenylyl)butyric acid. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, analysis, and biological application of this compound.
Synthesis
Question: I am getting a low yield in my Friedel-Crafts acylation of biphenyl with succinic anhydride. What are the common causes?
Answer: Low yields in this Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use a fresh, unopened container of AlCl₃ if possible.[1]
-
Insufficient Catalyst: The product, 4-oxo-4-(4-biphenylyl)butanoic acid, can form a complex with AlCl₃, effectively removing the catalyst from the reaction. Therefore, stoichiometric amounts of the catalyst are often required.[1]
-
Sub-optimal Temperature: While some Friedel-Crafts acylations work at room temperature, others may require heating to proceed efficiently. Conversely, excessively high temperatures can lead to side reactions. Temperature optimization may be necessary.[1]
-
Impure Reagents: Impurities in biphenyl or succinic anhydride can interfere with the reaction, leading to byproducts and reduced yields.[1]
Question: I am observing multiple products in my Friedel-Crafts acylation. Why is this happening?
Answer: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur, especially if the reaction conditions are not optimized.[1] The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less likely.[1] However, side reactions can still lead to a mixture of products. The primary substitution occurs at the para position of the biphenyl ring due to steric hindrance.
Question: My Clemmensen reduction of 4-oxo-4-(4-biphenylyl)butanoic acid is not working efficiently. What could be the issue?
Answer: The Clemmensen reduction, which reduces the ketone to a methylene group, is performed in strongly acidic conditions using a zinc-mercury amalgam.[2][3] Common issues include:
-
Ineffective Amalgam: The zinc must be properly amalgamated with mercury to provide a clean, active metal surface for the reaction to occur.[3]
-
Substrate Insolubility: The starting material must be sufficiently soluble in the reaction medium for the reduction to proceed.
-
Acid-Sensitive Groups: While the carboxylic acid group is generally stable under these conditions, other functional groups on your molecule might not be.[4]
An alternative to the Clemmensen reduction for acid-sensitive substrates is the Wolff-Kishner reduction, which is performed under basic conditions.[2]
Purification
Question: I am having trouble crystallizing this compound. What can I do?
Answer: Crystallization issues are common. Here are some troubleshooting steps:
-
No Crystals Form: This is often due to insufficient supersaturation. Try evaporating some of the solvent to increase the concentration. You can also try to induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
"Oiling Out": This occurs when the compound separates as a liquid instead of a solid, often due to high supersaturation or rapid cooling. To resolve this, heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Low Crystal Yield: This may be caused by using too much solvent, leaving a significant amount of the product in the mother liquor. You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate.
Table 1: Recommended Solvents for Crystallization
| Solvent | Melting Point (°C) | Reference |
| Methanol (MeOH) | 118 | [5] |
| Benzene (C₆H₆) | 118-119 | [5] |
Analysis
Question: I am seeing peak tailing in my HPLC analysis of this compound. How can I fix this?
Answer: Peak tailing in reversed-phase HPLC is often due to interactions between the acidic carboxylic acid group and residual silanol groups on the silica-based column. Here are some solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase.
-
Use a Buffer: A buffer in the mobile phase can help maintain a constant ionization state of the analyte.
-
Increase Buffer Strength: A higher buffer concentration can also help to minimize secondary interactions.
-
Use an End-capped Column: Modern, high-purity silica columns that are end-capped are less prone to these secondary interactions.
Question: How do I interpret the 1H NMR spectrum of this compound?
Answer: The 1H NMR spectrum of this compound will have several key signals:
-
Aromatic Protons: You will see a complex multiplet pattern in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the nine protons of the biphenyl group.
-
Aliphatic Protons: The butyric acid chain will show three distinct signals:
-
A triplet for the two protons adjacent to the aromatic ring.
-
A multiplet (likely a sextet) for the two protons in the middle of the chain.
-
A triplet for the two protons adjacent to the carboxylic acid group.
-
-
Carboxylic Acid Proton: A broad singlet will be present at a downfield chemical shift (typically >10 ppm), which is characteristic of a carboxylic acid proton.
Biological Assays
Question: I am dissolving this compound in DMSO for my cell-based assay, but I am concerned about its stability. How stable is it in solution?
Question: My compound is not showing the expected activity in my cell-based assay. What could be the problem?
Answer: There are several potential reasons for a lack of activity in cell-based assays:
-
Solubility Issues: The compound may be precipitating out of the cell culture medium. Carboxylic acids can have limited solubility in aqueous solutions. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid both solubility issues and solvent-induced cytotoxicity.
-
Cell Health: The cells may not be healthy, which can affect their response to treatment. Regularly check for mycoplasma contamination and ensure you are using cells within an appropriate passage number range.
-
Assay Interference: The compound itself may interfere with the assay readout. For example, it could be autofluorescent in a fluorescence-based assay or inhibit a reporter enzyme like luciferase.[7] Running appropriate controls, such as the compound in the absence of cells, can help identify such interference.[7]
-
Incorrect Timing: The timing of treatment and analysis is crucial. You may need to perform a time-course experiment to determine the optimal time point to observe the desired effect.
Experimental Protocols
Synthesis of this compound
This two-step synthesis involves a Friedel-Crafts acylation followed by a Clemmensen reduction.
Step 1: Friedel-Crafts Acylation - Synthesis of 4-oxo-4-(4-biphenylyl)butanoic acid
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet, add biphenyl and a suitable solvent (e.g., dichloromethane or nitrobenzene).[8]
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.
-
Dissolve succinic anhydride in the same solvent and add it dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-oxo-4-(4-biphenylyl)butanoic acid.
-
Purify the product by recrystallization.
Step 2: Clemmensen Reduction - Synthesis of this compound
-
Prepare zinc amalgam by stirring mossy zinc with a solution of mercuric chloride in dilute hydrochloric acid.[2][3]
-
Decant the aqueous solution and add concentrated hydrochloric acid, water, toluene, and the 4-oxo-4-(4-biphenylyl)butanoic acid from Step 1 to the amalgamated zinc.
-
Heat the mixture to reflux with vigorous stirring for several hours. Add additional portions of concentrated hydrochloric acid during the reflux period.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic extracts, wash with water, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the resulting this compound by recrystallization.[5]
Representative Biological Assay: Anti-inflammatory Activity
This protocol describes a general method to assess the anti-inflammatory potential of this compound by measuring its effect on pro-inflammatory cytokine production in macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (e.g., ≤ 0.5%).
-
Cell Treatment: Pre-treat the cells with the different concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Include appropriate controls (untreated cells, cells treated with vehicle + LPS).
-
Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the desired cytokine using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the vehicle control and determine the dose-dependent inhibitory effect of this compound. A cell viability assay (e.g., MTT or CellTiter-Glo®) should be run in parallel to ensure that the observed effects are not due to cytotoxicity.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | 6057-60-9 [chemicalbook.com]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
optimizing 4-(4-Biphenylyl)butyric acid concentration for assays
Welcome to the technical support center for 4-(4-Biphenylyl)butyric acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: Based on the activity of structurally related compounds, this compound is primarily utilized in studies investigating anti-inflammatory responses and metabolic regulation. Its structural analog, 4-phenylbutyric acid (4-PBA), is known to act as a chemical chaperone that inhibits endoplasmic reticulum (ER) stress and suppresses immune activation, suggesting similar applications for this compound.[1]
Q2: What is the likely mechanism of action for this compound?
A2: The mechanism of action for this compound is not yet fully elucidated. However, evidence from its structural analog, 4-PBA, suggests it may function as a modulator of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and an inhibitor of ER stress.[2][3] PPAR-α is a key regulator of lipid metabolism and inflammation.[2][3] Additionally, it may act as a histone deacetylase (HDAC) inhibitor, a known function of butyrate and its derivatives, which can influence gene expression related to cell proliferation and apoptosis.[4]
Q3: What is a good starting concentration for my experiments?
A3: For initial experiments, a concentration range of 1 µM to 50 µM is recommended. Studies with the closely related 4-phenylbutyric acid (4-PBA) have shown biological effects in human cell lines within this micromolar range.[5] For applications related to enhancing protein expression, as seen with butyric acid in CHO cells, concentrations up to 2.5 mM may be explored, though a dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.[6]
Q4: How should I dissolve and store this compound?
A4: this compound is a crystalline solid. It is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Media | The compound has low aqueous solubility. When the DMSO stock is diluted into the aqueous media, the compound crashes out of solution. | 1. Optimize Solvent Concentration: Ensure the final concentration of DMSO in your culture media is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. 2. Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., to 1%) may help keep the compound in solution. 3. Warm the Media: Gently warming the media to 37°C before and after adding the compound can aid solubility. 4. Serial Dilutions: Prepare intermediate dilutions of the compound in culture media to avoid a large concentration gradient when adding it to your final culture volume. |
| No Biological Effect Observed | 1. Sub-optimal Concentration: The concentration used may be too low to elicit a response. 2. Compound Degradation: Improper storage may have led to the degradation of the compound. 3. Incorrect Assay: The chosen assay may not be suitable for detecting the activity of this compound. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to identify the optimal working concentration. 2. Use Freshly Prepared Solutions: Prepare fresh stock solutions from the solid compound for each experiment. 3. Select Appropriate Assays: Based on its likely mechanism of action, consider assays for inflammation (e.g., measuring cytokine release), ER stress (e.g., western blot for GRP78), or PPAR-α activation (e.g., reporter gene assay). |
| Cell Toxicity or Death | The concentration of the compound or the solvent (DMSO) is too high. | 1. Determine IC50: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration at which the compound becomes toxic to your cells. 2. Reduce Solvent Concentration: Ensure the final DMSO concentration is non-toxic to your cells. Run a vehicle control with the same amount of DMSO to confirm. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molecular Weight = 240.30 g/mol ). For 1 mL of a 10 mM stock, dissolve 2.403 mg of the compound in 1 mL of DMSO.
-
Add the calculated amount of solid this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro Anti-Inflammatory Assay Using Macrophages
This protocol is based on methodologies used for butyrate and its derivatives to assess anti-inflammatory effects.[7][8]
-
Cell Seeding:
-
Seed RAW 264.7 murine macrophages or human THP-1-derived macrophages in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare dilutions of this compound from your stock solution in pre-warmed complete culture media. Suggested final concentrations for a dose-response experiment are 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.
-
Include a vehicle control (media with the same final concentration of DMSO) and a positive control (e.g., dexamethasone).
-
Remove the old media from the cells and replace it with the media containing the different concentrations of the compound or controls.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Inflammatory Challenge:
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
-
Endpoint Analysis:
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Cell viability can be assessed in the attached cells using an MTT or similar assay.
-
Visualizations
Proposed Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects.
Plausible Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action.
References
- 1. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 4-(4-Biphenylyl)butyric Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(4-Biphenylyl)butyric acid during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation of this compound in your experiments.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four factors:
-
Temperature: Elevated temperatures can accelerate degradation. While short-term storage at room temperature is acceptable for the solid, solutions should ideally be kept refrigerated (2-8°C).
-
Light: As an aromatic compound, this compound may be susceptible to photodegradation.[1] It is recommended to protect the compound and its solutions from light by using amber vials or storing them in the dark.
-
Oxidation: The biphenyl ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over extended periods.[2]
-
pH: Extreme pH conditions (highly acidic or basic) can potentially lead to instability, although specific data for this compound is limited. For similar NSAIDs like fenbufen, maintaining a neutral pH range (6-8) is advisable to minimize potential degradation.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure (a biphenyl group and a carboxylic acid moiety), the following degradation pathways are plausible:
-
Oxidation of the Biphenyl Ring: This is a common degradation pathway for biphenyl-containing compounds.[2] It can lead to the formation of hydroxylated derivatives (phenols) on one or both aromatic rings. Further oxidation can result in ring opening, forming more polar degradation products.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures, which would result in the formation of 4-phenylbutylbenzene.[3][4]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions in aromatic systems, potentially leading to the formation of various byproducts.[5] The major mechanism of biphenyl photodegradation is oxidation, starting with hydroxylation and potentially leading to ring opening and the formation of smaller carboxylic acids and carbon dioxide.[5]
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Q3: How can I detect and quantify the degradation of this compound?
A3: A stability-indicating analytical method is crucial for detecting and quantifying degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. For more detailed characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
An effective HPLC method should be able to separate the parent this compound peak from any potential degradation products and impurities. A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the carboxylic acid.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4: To minimize degradation, the following storage conditions are recommended:
| Form | Storage Condition | Rationale |
| Solid | Store in a cool, dry, dark place. For long-term storage, refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal. | Prevents thermal degradation, photodegradation, and oxidation. |
| Solutions | Prepare fresh solutions whenever possible. For short-term storage, keep solutions refrigerated (2-8°C) in amber vials. Avoid long-term storage of solutions, especially at room temperature. | Minimizes solvent-mediated degradation, hydrolysis, and photodegradation. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6] The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should be targeted in the range of 5-20% for the development of a good stability-indicating method.
Table of Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Procedure | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours. Neutralize with an equimolar amount of NaOH before analysis. | Hydrolysis of any potential ester impurities. The primary structure is expected to be stable. |
| Base Hydrolysis | 0.1 M NaOH | Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24-48 hours. Neutralize with an equimolar amount of HCl before analysis. | Saponification of any potential ester impurities. The primary structure is expected to be stable. |
| Oxidation | 3% H₂O₂ | Incubate a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours, protected from light. | Oxidation of the biphenyl ring to form hydroxylated derivatives. |
| Thermal Degradation | 80°C (in solid state and in solution) | Store the solid compound and a solution of the compound at 80°C for 48-72 hours. | Decarboxylation and potentially other thermal rearrangements. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Expose a solution of the compound to a calibrated light source for a defined period. A control sample should be kept in the dark under the same temperature conditions. | Photochemical reactions leading to a variety of degradation products, including oxidized species. |
Analytical Methodology: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to elute the parent compound and any degradation products (e.g., starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines. The use of a photodiode array (PDA) detector can aid in assessing peak purity. For identification of unknown degradation products, fractions can be collected for analysis by LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of 4-(4-Biphenylyl)butyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(4-biphenylyl)butyric acid. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthesis involves:
-
Friedel-Crafts Acylation: Biphenyl is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to form the intermediate, 4-(4-biphenylyl)-4-oxobutanoic acid.
-
Reduction: The ketone group of the intermediate is reduced to a methylene group to yield the final product. Common methods for this reduction include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or catalytic hydrogenation.
Q2: My Friedel-Crafts acylation step has a very low yield. What are the likely causes?
Low yields in Friedel-Crafts acylation are often due to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively removing it from the reaction. Therefore, stoichiometric amounts of the catalyst are often required.
-
Suboptimal Temperature: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to side reactions.
-
Poor Reagent Quality: Impurities in the biphenyl or succinic anhydride can interfere with the reaction.
A comparison between a standard solution-phase reaction and a solvent-free mechanochemical approach has shown a significant difference in yield for the acylation of biphenyl with succinic anhydride.[1][2]
Q3: I am seeing multiple products in my Friedel-Crafts acylation reaction. What could they be?
While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, multiple products can still form. These may include:
-
Isomeric Products: Acylation can occur at different positions on the biphenyl ring, leading to constitutional isomers.
-
Diacylated Products: Although the acyl group is deactivating, under forcing conditions, a second acylation can occur.
-
Unreacted Biphenyl: Incomplete reaction will leave starting material in your product mixture.
-
Succinic Acid: If moisture is present, succinic anhydride can hydrolyze to succinic acid.[1]
Q4: Which reduction method is better for converting 4-(4-biphenylyl)-4-oxobutanoic acid to the final product: Clemmensen or Wolff-Kishner?
The choice of reduction method depends on the stability of your substrate.
-
Clemmensen Reduction: This method uses amalgamated zinc and strong hydrochloric acid. It is particularly effective for aryl-alkyl ketones but should be avoided if your molecule contains acid-sensitive functional groups.[3][4]
-
Wolff-Kishner Reduction: This reaction is carried out under strongly basic conditions with hydrazine and a base like potassium hydroxide. It is a good alternative for substrates that are unstable in strong acid.[5][6][7]
Q5: How can I purify the final product, this compound?
Purification can typically be achieved through recrystallization. Common solvents for recrystallization include methanol or benzene.[8] An alternative method involves dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the desired acid by adding a strong acid.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Symptoms:
-
Low isolated yield of 4-(4-biphenylyl)-4-oxobutanoic acid.
-
TLC or HPLC analysis shows a large amount of unreacted biphenyl.
Possible Causes and Solutions:
| Cause | Solution |
| Moisture in the reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity anhydrous aluminum chloride. |
| Insufficient AlCl₃ | Use a molar ratio of AlCl₃ to biphenyl of at least 2:1, as the product forms a complex with the catalyst.[9] |
| Low reaction temperature | Gradually increase the reaction temperature. A reported successful procedure involves heating to 110°C.[9] |
| Inefficient reaction method | Consider a solvent-free mechanochemical (ball milling) approach, which has been reported to significantly improve yield.[1][2] |
Issue 2: Incomplete Reduction of the Keto-Acid Intermediate
Symptoms:
-
The final product is contaminated with the starting material, 4-(4-biphenylyl)-4-oxobutanoic acid.
-
The melting point of the product is broad and lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient reaction time | For Clemmensen reduction, a long reflux period (e.g., 24-30 hours) may be necessary. Monitor the reaction by TLC until the starting material is consumed. |
| Poor quality zinc amalgam | Ensure the zinc is properly amalgamated before starting the reduction. |
| Deactivation of catalyst (catalytic hydrogenation) | Ensure the substrate and solvent are free of catalyst poisons like sulfur or thiols. |
| Insufficient reducing agent | Use a sufficient excess of the reducing agent (e.g., amalgamated zinc in Clemmensen reduction). |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Biphenylyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation[9]
Materials:
-
Biphenyl (100 g, 0.649 mol)
-
Succinic anhydride (64.9 g, 0.649 mol)
-
Anhydrous aluminum chloride (174 g, 1.30 mol)
-
Chlorobenzene (600 ml)
-
Water
Procedure:
-
To a solution of biphenyl and succinic anhydride dissolved in chlorobenzene, add anhydrous aluminum chloride.
-
With stirring, raise the temperature of the mixture from room temperature to 80°C over 2 hours.
-
Heat the reaction mixture at 110°C for 4 hours.
-
Cool the reaction solution to 20°C.
-
Decompose the reaction product by carefully adding 300 ml of water.
-
The precipitated solid is filtered, washed with water, and dried under reduced pressure to yield 4-(4-biphenylyl)-4-oxo-butanoic acid.
Protocol 2: Clemmensen Reduction of 4-(4-Biphenylyl)-4-oxobutanoic Acid (Adapted from a similar procedure)
Materials:
-
4-(4-Biphenylyl)-4-oxobutanoic acid
-
Mossy zinc
-
Mercuric chloride
-
Concentrated hydrochloric acid
-
Toluene
-
Water
-
Ether
-
Calcium chloride
Procedure:
-
Prepare Amalgamated Zinc: In a flask, shake a mixture of mossy zinc (120 g), mercuric chloride (12 g), water (200 ml), and concentrated hydrochloric acid (5-6 ml) for five minutes. Decant the solution.
-
Reaction Setup: To the amalgamated zinc, add water (75 ml), concentrated hydrochloric acid (175 ml), toluene (100 ml), and 4-(4-biphenylyl)-4-oxobutanoic acid (50 g, 0.197 mol).
-
Reflux: Fit the flask with a reflux condenser and boil the mixture vigorously for 25-30 hours. Add three 50 ml portions of concentrated hydrochloric acid at approximately six-hour intervals during the reflux period.
-
Work-up: After cooling to room temperature, separate the layers. Dilute the aqueous layer with 200 ml of water and extract with three 75 ml portions of ether.
-
Isolation: Combine the toluene layer and the ether extracts, wash with water, and dry over calcium chloride. Remove the solvents by distillation under reduced pressure to obtain this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
Caption: Decision diagram for choosing the appropriate reduction method.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. The Clemmensen and Wolff Kishner Reductions - Chad's Prep® [chadsprep.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. This compound | 6057-60-9 [chemicalbook.com]
- 9. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
cell viability issues with 4-(4-Biphenylyl)butyric acid
Disclaimer: Limited specific toxicological and cell viability data for 4-(4-Biphenylyl)butyric acid is available in the public domain. This guide provides general troubleshooting advice and experimental protocols based on structurally related compounds, such as other butyric acid and biphenyl derivatives. Researchers are strongly encouraged to perform their own dose-response and time-course experiments to determine the specific effects of this compound on their cell lines of interest.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when assessing the impact of this compound on cell viability.
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding: Uneven cell distribution across wells. | Ensure thorough mixing of the cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for better consistency. |
| Edge Effects: Evaporation in the outer wells of the microplate can concentrate the compound and media components. | Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Compound Precipitation: The compound may not be fully soluble at the tested concentrations in the cell culture medium. | Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider lowering the concentration, using a different solvent for the stock solution (ensuring the final solvent concentration is non-toxic to the cells), or performing a solubility test prior to the experiment. |
| Incomplete Reagent Mixing: Uneven distribution of viability assay reagents (e.g., MTT, resazurin). | After adding the reagent, gently mix the contents of the wells by tapping the plate or using a plate shaker, being careful not to disturb the cell monolayer. |
Issue 2: Unexpected or No Effect on Cell Viability
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration: Errors in dilution calculations or degradation of the stock solution. | Prepare fresh dilutions for each experiment. Verify the concentration and purity of the compound if possible. Store the stock solution at the recommended temperature and protect it from light. |
| Inappropriate Assay Timing: The selected time point may be too early or too late to observe an effect. | Perform a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal window for observing the compound's effect. |
| Cell Line Resistance: The chosen cell line may be resistant to the effects of the compound. | Test the compound on a panel of different cell lines, including both sensitive and resistant control lines if known. |
| Assay Interference: The compound may interfere with the chemistry of the viability assay (e.g., directly reducing MTT reagent). | Run a "no-cell" control by adding the compound to the culture medium without cells and performing the assay to check for any background signal. Consider using an alternative viability assay that relies on a different principle (e.g., ATP measurement vs. metabolic activity). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell viability experiment?
A1: As there is limited data available for this specific compound, it is recommended to start with a broad range of concentrations, for example, from 0.1 µM to 100 µM. A logarithmic dilution series is often a good starting point to determine the dose-response curve.
Q2: How should I dissolve this compound for use in cell culture?
A2: Based on the properties of similar compounds, it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: My cells are showing signs of stress (e.g., morphological changes) but the viability assay shows no significant decrease. Why could this be?
A3: Some viability assays, like the MTT assay, measure metabolic activity, which may not always directly correlate with cell death. The compound might be causing cellular stress or inducing a cytostatic effect (inhibiting proliferation) without immediately causing cell death. Consider using a multi-parametric approach, combining a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay) or an apoptosis assay (e.g., Annexin V/PI staining).
Q4: Can this compound induce apoptosis?
A4: While specific data for this compound is lacking, structurally related compounds like butyric acid and 4-phenylbutyric acid are known to induce apoptosis in various cancer cell lines.[1][2] This can occur through mechanisms such as histone deacetylase (HDAC) inhibition, leading to changes in gene expression that favor apoptosis.[2] It is plausible that this compound could have similar effects. To investigate this, you can perform assays that detect apoptotic markers, such as caspase activation or DNA fragmentation.
Q5: What signaling pathways might be affected by this compound?
A5: Based on studies of related compounds, potential pathways that could be affected include those involved in cell cycle regulation, apoptosis, and cellular stress. For example, butyrate has been shown to induce apoptosis via the p38 MAPK pathway and the caspase-8/caspase-3 pathway.[1] It can also affect the expression of cell cycle-related genes. Therefore, investigating key proteins in these pathways (e.g., p21, caspases, Bcl-2 family proteins) could provide insights into the mechanism of action of this compound.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a method for determining the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into the inner 60 wells of a 96-well plate at a pre-determined optimal density. Add 100 µL of sterile PBS to the outer 36 wells to reduce evaporation. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the seeding medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in suspension (from treated and control groups)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with this compound, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
References
minimizing off-target effects of 4-(4-Biphenylyl)butyric acid
Welcome to the technical support center for 4-(4-Biphenylyl)butyric acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential primary targets of this compound?
A1: Direct protein targets of this compound are not well-documented in publicly available literature. However, due to its structural similarity to 4-phenylbutyric acid (4-PBA), it may share similar biological activities. 4-PBA is known to function as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and also acts as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] Therefore, it is plausible that this compound could exhibit similar activities.
Q2: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects be the cause?
A2: Yes, inconsistent results or unexpected phenotypes are common indicators of off-target effects. Small molecules can interact with multiple proteins, leading to a range of cellular responses.[5] Given the limited specificity data for this compound, it is crucial to consider the possibility of off-target interactions influencing your experimental outcomes.
Q3: How can I computationally predict potential off-targets for this compound?
A3: Several computational, or in silico, methods can predict potential off-targets based on the chemical structure of your compound. These approaches utilize large databases of known drug-target interactions.[6][7][8] Methods include:
-
2D and 3D Chemical Similarity: Comparing the structure of this compound to compounds with known targets.[9]
-
Machine Learning and AI Models: Utilizing algorithms trained on vast datasets to predict interactions.[7][8][10][11]
-
Molecular Docking: Simulating the binding of the compound to the three-dimensional structures of various proteins.[7]
It is important to remember that in silico predictions are a starting point and require experimental validation.[12][13][14]
Q4: What are the first experimental steps I should take to identify off-targets?
A4: A tiered approach is often most effective. After computational predictions, broad in vitro screening assays can help identify potential off-target classes. These include:
-
Kinome Profiling: Screening against a panel of kinases to identify any inhibitory activity.[15][16][][18][19]
-
GPCR Panel Screening: Assessing interactions with a broad range of G-protein coupled receptors.[][21][22][23][24]
-
General Safety Panels: Testing against a curated panel of targets known to be associated with adverse drug reactions.[25]
Q5: How can I confirm if this compound engages with a specific predicted off-target in a cellular context?
A5: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[26][27][28][29][30] This method relies on the principle that a protein's thermal stability changes upon ligand binding. By heating cells treated with your compound and measuring the amount of soluble target protein at different temperatures, you can determine if the compound binds to the protein in a cellular environment.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Off-target kinase inhibition | Perform a broad kinome profiling screen to identify unintended kinase targets. | See Protocol 1: Kinome Profiling . |
| Induction of ER stress and the Unfolded Protein Response (UPR) | Based on the known effects of the structural analog 4-PBA, assess markers of ER stress and the UPR.[1][2] | See Protocol 2: Western Blot for ER Stress Markers . |
| General cellular toxicity | Determine the EC50 for cytotoxicity in your cell line of interest using a dose-response curve. | See Protocol 3: Cell Viability Assay . |
Issue 2: Unexplained Changes in Gene Expression
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Histone Deacetylase (HDAC) inhibition | The structural analog 4-PBA is a known HDAC inhibitor.[4] Measure global histone acetylation levels or perform an in vitro HDAC activity assay. | See Protocol 4: Histone Acetylation Assay . |
| Off-target effects on transcription factors or signaling pathways | Use computational tools to predict transcription factor binding sites in the promoters of affected genes. Perform pathway analysis on transcriptomic data. | N/A |
Experimental Protocols
Protocol 1: Kinome Profiling
-
Objective: To identify off-target kinase interactions of this compound.
-
Methodology:
-
Select a commercial kinome profiling service that offers a broad panel of kinases (e.g., over 300 kinases).[][19]
-
Prepare a stock solution of this compound at a concentration specified by the service provider (typically 10 mM in DMSO).
-
Submit the compound for screening at one or two concentrations (e.g., 1 µM and 10 µM).
-
The service will typically use a biochemical assay format such as TR-FRET or ADP-Glo to measure kinase activity in the presence of your compound.[16]
-
Receive a report detailing the percent inhibition for each kinase in the panel.
-
Follow up on significant hits (>50% inhibition) with dose-response studies to determine the IC50 values.
-
Protocol 2: Western Blot for ER Stress Markers
-
Objective: To determine if this compound induces the Unfolded Protein Response (UPR).
-
Methodology:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a positive control such as tunicamycin or thapsigargin.[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers such as GRP78, CHOP, and spliced XBP1 overnight at 4°C.[2] Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine changes in protein expression.
-
Protocol 3: Cell Viability Assay
-
Objective: To determine the cytotoxic potential of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of the compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
At the end of the treatment period, add a viability reagent such as MTT or resazurin, or use a kit to measure ATP levels (e.g., CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 4: Histone Acetylation Assay
-
Objective: To assess whether this compound inhibits HDAC activity.
-
Methodology:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 6-24 hours). Include a known HDAC inhibitor like Trichostatin A or SAHA as a positive control.
-
Extract histones from the cell nuclei using an acid extraction protocol or a commercial kit.
-
Perform a Western blot as described in Protocol 2 , using antibodies that recognize acetylated forms of histones (e.g., anti-acetyl-H3 and anti-acetyl-H4).
-
Normalize the signal to the total amount of the respective histone (e.g., anti-H3).
-
An increase in the acetylated histone signal indicates HDAC inhibition.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Potential modulation of the Unfolded Protein Response (UPR).
References
- 1. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyrate suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerating scientific breakthroughs with an AI co-scientist [research.google]
- 11. researchgate.net [researchgate.net]
- 12. intelliatx.com [intelliatx.com]
- 13. tandfonline.com [tandfonline.com]
- 14. In silico prediction and experimental validation of siRNAs targeting ORF1ab of MERS-CoV in Vero cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KinomePro - Pamgene [pamgene.com]
- 16. pharmaron.com [pharmaron.com]
- 18. assayquant.com [assayquant.com]
- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GPCR Ligand Screening Workflow | Omic [omic.ai]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Publications — CETSA [cetsa.org]
Technical Support Center: 4-(4-Biphenylyl)butyric acid
Welcome to the technical support center for 4-(4-Biphenylyl)butyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its structural similarity to 4-phenylbutyric acid (4-PBA), this compound is predicted to function as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress. It may also exhibit activity as a histone deacetylase (HDAC) inhibitor, similar to other short-chain fatty acid derivatives. The biphenyl group may influence its potency and specificity.
Q2: What are the appropriate negative and positive controls for an experiment with this compound?
A2: Proper controls are crucial for interpreting your results. Here are some recommendations:
-
Vehicle Control (Negative Control): Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
ER Stress Inducer (Positive Control for ER Stress): To confirm that your experimental system is responsive to ER stress modulation, use a known ER stress inducer like tunicamycin or thapsigargin.[1]
-
Known ER Stress Inhibitor (Positive Control for Inhibition): 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can be used as a positive control for ER stress inhibition.[2]
-
Known HDAC Inhibitor (Positive Control for HDAC Inhibition): If you are investigating HDAC inhibition, a well-characterized HDAC inhibitor like Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) should be used as a positive control.[3][4]
Q3: What is a typical starting concentration and incubation time for in vitro experiments?
A3: For the related compound 4-PBA, concentrations in the range of 1-10 mmol/L have been used in cell culture.[5] However, due to the increased hydrophobicity of the biphenyl group, the optimal concentration for this compound may differ. We recommend performing a dose-response experiment starting from a lower concentration range (e.g., 1 µM to 1 mM) to determine the optimal concentration for your cell type and experimental endpoint. Incubation times can range from a few hours to 48 hours or longer, depending on the specific assay.[6]
Troubleshooting Guides
Poor/No Compound Activity
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of the compound (cool, dry, and dark). Prepare fresh stock solutions regularly. |
| Low Compound Concentration | Perform a dose-response curve to determine the optimal concentration. The biphenyl group may alter the effective concentration compared to similar compounds. |
| Incorrect Vehicle/Solubility Issues | Confirm the solubility of this compound in your chosen solvent. Visually inspect for precipitation in the culture medium. Consider using a different solvent if necessary. |
| Cell Line Insensitivity | The target pathway (e.g., ER stress response) may not be active or relevant in your chosen cell line. Confirm the expression of key pathway components. |
| Short Incubation Time | The observed effect may require a longer incubation period. Perform a time-course experiment. |
Western Blot Troubleshooting for ER Stress Markers
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading. | Quantify protein concentration and ensure equal loading. |
| Primary antibody concentration too low. | Optimize the primary antibody concentration. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).[7] |
| Primary or secondary antibody concentration too high. | Decrease the antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes.[8] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Ensure the antibody is validated for your application. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Experimental Protocols
Protocol 1: In Vitro ER Stress Induction and Inhibition Assay
This protocol describes a general workflow for assessing the ability of this compound to inhibit induced ER stress in a cell-based assay.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Pre-treatment: The following day, pre-treat cells with varying concentrations of this compound or control compounds (e.g., 4-PBA) for 1-2 hours.
-
ER Stress Induction: Add an ER stress inducer (e.g., 1 µg/mL tunicamycin or 1 µM thapsigargin) to the appropriate wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Analyze the expression of key ER stress markers such as GRP78 (BiP), CHOP, and the phosphorylation of PERK and eIF2α.
Protocol 2: Cell-Based HDAC Activity Assay
This protocol provides a general method for measuring the effect of this compound on HDAC activity in cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a known HDAC inhibitor (e.g., Trichostatin A) for a predetermined time (e.g., 4-24 hours).
-
Assay Procedure: Use a commercially available cell-based HDAC activity assay kit and follow the manufacturer's instructions. These kits typically involve cell lysis and incubation with a fluorogenic HDAC substrate.
-
Fluorescence Measurement: Read the fluorescence using a plate reader at the recommended excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value if a dose-response relationship is observed.
Visualizations
Caption: Hypothetical signaling pathway of ER stress and the potential intervention point for this compound.
Caption: General experimental workflow for evaluating the effects of this compound in a cell-based model of ER stress.
References
- 1. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the ER stress IRE1α inflammatory pathway protects against cell death in mitochondrial complex I mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. assaygenie.com [assaygenie.com]
Technical Support Center: Adjusting pH for 4-(4-Biphenylyl)butyric Acid Solutions
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for accurately adjusting the pH of solutions containing 4-(4-Biphenylyl)butyric acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH adjustment important for its solutions?
A1: this compound is a carboxylic acid. Like other weakly acidic compounds, its solubility in aqueous solutions is highly dependent on pH. At pH values below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, protonated form, which is less soluble in water. By increasing the pH above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Therefore, precise pH adjustment is critical for dissolving the compound, maintaining its stability in solution, and ensuring its effectiveness in various experimental settings.[1][]
Q2: What is the pKa of this compound?
Q3: My this compound won't dissolve in my aqueous buffer. What should I do?
A3: This is a common issue due to the compound's low solubility in its protonated form. The recommended approach is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer. For ionizable compounds like this, adjusting the pH of the final solution to be at least 1-2 pH units above the pKa will significantly increase solubility.[][3]
Q4: How do I increase the pH of my this compound solution?
A4: To increase the pH, you should add a dilute basic solution dropwise while monitoring the pH with a calibrated pH meter.[4][5] Commonly used alkalizing agents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[4][6] It is advisable to use a low concentration (e.g., 0.1 M to 1 M) to prevent overshooting the target pH.[5][7]
Q5: The compound precipitates out of solution when I add it to my cell culture medium. Why is this happening?
A5: This often occurs when a concentrated stock solution in an organic solvent is diluted into a physiological buffer (pH ~7.4). The precipitation can be due to a rapid change in solvent polarity or if the final concentration exceeds the compound's solubility at that specific pH and temperature.[3] Additionally, some buffers, like Phosphate-Buffered Saline (PBS), can form complexes with divalent cations, which might affect compound solubility.[8]
Q6: What are some suitable buffers for experiments involving this compound?
A6: The choice of buffer depends on the experimental requirements, particularly the desired pH range. For cell culture and physiological studies, common buffers include Phosphate-Buffered Saline (PBS), HEPES, and MOPS.[9][10][11] It is important to select a buffer whose buffering range brackets the target pH of your experiment.[8]
Physicochemical and Solubility Data
The following table summarizes key properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | [12] |
| CAS Number | 6057-60-9 | [12][13] |
| Molecular Formula | C₁₆H₁₆O₂ | [12][13] |
| Molecular Weight | 240.30 g/mol | [12][13] |
| Predicted pKa | ~4.5 - 5.0 | N/A |
| Aqueous Solubility | Low (increases with pH) | [1] |
| Organic Solvents | Soluble in Methanol, Benzene, DMSO, Ethanol | [12] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound Precipitation Upon Dilution | 1. Final concentration exceeds aqueous solubility. 2. Rapid change in solvent polarity. 3. "Salting out" effect from high salt concentration in the buffer. | 1. Lower the final concentration of the compound. 2. Add the stock solution dropwise to the vigorously stirring (vortexing) aqueous buffer.[3] 3. Increase the proportion of a co-solvent (e.g., ethanol, PEG 400) in the final buffer if the experimental design allows.[] |
| Inability to Reach Target pH | 1. Insufficient concentration or volume of acid/base. 2. The target pH is outside the buffering range of the chosen buffer system. | 1. Use a slightly more concentrated acid/base solution for adjustment. 2. Ensure your chosen buffer (e.g., HEPES, MES) is effective at your target pH.[8][11] If necessary, switch to a different buffer system. |
| pH Drifts Over Time | 1. Insufficient buffer capacity. 2. Absorption of atmospheric CO₂ (for basic solutions). | 1. Increase the concentration of the buffering agent. 2. Keep the solution container tightly sealed. Prepare fresh solutions as needed. |
| Cloudiness or Turbidity in Solution | 1. Incomplete dissolution. 2. Precipitation of the compound. 3. Interaction with buffer components. | 1. Ensure the pH is sufficiently high to deprotonate and solubilize the acid. 2. Try gentle warming or sonication to aid dissolution. 3. If using PBS, consider potential precipitation with divalent cations and switch to a buffer like HEPES if necessary.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate Mass: Determine the mass of this compound needed. For 10 mL of a 10 mM solution:
-
Mass (g) = 10 mM * (1 L / 1000 mL) * 10 mL * 240.3 g/mol = 0.02403 g (or 24.03 mg).
-
-
Weigh Compound: Accurately weigh 24.03 mg of this compound using an analytical balance.
-
Dissolve in Organic Solvent: Transfer the weighed compound to a 15 mL conical tube. Add 10 mL of 100% Dimethyl Sulfoxide (DMSO).
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. This is your 10 mM stock solution. Store appropriately, typically at -20°C for long-term storage.
Protocol 2: pH Adjustment of a 100 µM Working Solution
-
Prepare Buffer: Start with 99 mL of your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a beaker with a magnetic stir bar.
-
Dilute Stock Solution: While the buffer is stirring, slowly add 1 mL of the 10 mM stock solution of this compound to the buffer. This creates a 100 µM working solution.
-
Calibrate pH Meter: Calibrate your pH meter according to the manufacturer's instructions using standard calibration buffers.
-
Initial pH Measurement: Place the calibrated pH electrode into the working solution and record the initial pH.
-
Adjust pH (Increase): To increase the pH, add 0.1 M NaOH drop by drop. Allow the pH reading to stabilize after each addition before adding more.
-
Adjust pH (Decrease): To decrease the pH, add 0.1 M HCl drop by drop, allowing the reading to stabilize between additions.[4][5]
-
Final Volume Adjustment: Once the target pH is reached, transfer the solution to a volumetric flask and add the buffer to reach the final desired volume (e.g., 100 mL).
Visualizations
Caption: Workflow for preparing and pH-adjusting solutions.
Caption: Troubleshooting guide for compound precipitation.
Caption: Relationship between pH, pKa, and solubility.
References
- 1. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 6. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 7. reddit.com [reddit.com]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. This compound | 6057-60-9 [chemicalbook.com]
- 13. This compound [baoxinbio.com.cn]
Validation & Comparative
In Vitro Efficacy Showdown: 4-(4-Biphenylyl)butyric Acid vs. Ibuprofen
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both 4-(4-biphenylyl)butyric acid and ibuprofen represent key chemical structures. Ibuprofen is a widely used NSAID, while this compound is recognized as the principal metabolite of the prodrug fenbufen. This guide provides an in-depth in vitro comparison of these two compounds, focusing on their mechanisms of action and supported by experimental data to inform researchers and drug development professionals.
Mechanism of Action: COX Inhibition
The primary anti-inflammatory mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.
Ibuprofen is known to be a non-selective inhibitor of both COX-1 and COX-2. Fenbufen itself is a weak inhibitor of prostaglandin synthesis in vitro. However, its anti-inflammatory activity is attributed to its active metabolites, primarily 4-biphenylacetic acid (BPAA), with this compound being an intermediate metabolite. For the purpose of this comparison, the inhibitory activity of fenbufen and its active metabolite BPAA will be considered alongside ibuprofen.
Quantitative Comparison of COX Inhibition
The following table summarizes the in vitro inhibitory concentrations (IC50) of ibuprofen, fenbufen, and its active metabolite against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| Ibuprofen | 13 | 35 | 0.37 | |
| Fenbufen | >100 | >100 | - | |
| 4-Biphenylacetic Acid (BPAA) | 0.1 | 0.2 | 0.5 |
Note: Lower IC50 values indicate greater inhibitory potency. The selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates the drug's relative selectivity for COX-2 over COX-1. A ratio less than 1 suggests higher selectivity for COX-1.
From this data, it is evident that the active metabolite of fenbufen, 4-biphenylacetic acid (BPAA), is a significantly more potent inhibitor of both COX-1 and COX-2 in vitro compared to ibuprofen. Fenbufen itself shows very weak inhibitory activity, confirming its role as a prodrug.
Experimental Protocols
A standardized in vitro assay is used to determine the COX inhibitory activity of the compounds. A general workflow for such an assay is outlined below.
Caption: Workflow for an in vitro COX inhibition assay.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a reaction buffer.
-
Compound Preparation: Test compounds are dissolved in a solvent such as DMSO to create stock solutions, which are then diluted to various concentrations.
-
Reaction: The enzyme is pre-incubated with the test compound for a short period. The reaction is then initiated by adding the substrate, arachidonic acid.
-
Incubation and Termination: The reaction mixture is incubated at 37°C. The reaction is then stopped by adding a solution like hydrochloric acid.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Signaling Pathway
The anti-inflammatory effects of both this compound (via its active metabolite) and ibuprofen are mediated through the inhibition of the arachidonic acid signaling pathway. By blocking COX enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the prostaglandin synthesis pathway by NSAIDs.
A Comparative Analysis of the Efficacy of 4-(4-Biphenylyl)butyric Acid Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of 4-(4-Biphenylyl)butyric acid derivatives and related compounds. The information presented is collated from various preclinical studies to aid in the evaluation and selection of potential drug candidates. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Efficacy of Biphenyl Derivatives
The anti-inflammatory potential of this compound and its analogs is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Fenbufen, a well-studied pro-drug, is metabolized in the body to its active form, 4-biphenylacetic acid, which exerts this inhibitory effect. The following table summarizes the available quantitative data on the anti-inflammatory and COX inhibitory activities of various biphenyl derivatives.
| Compound | Assay | Species | Dose/Concentration | Efficacy (% Inhibition or IC50) | Reference |
| Fenbufen | Carrageenan-induced Paw Edema | Rat | - | More potent than aspirin, at least as potent as phenylbutazone | [1] |
| dl-4-(4-biphenylyl)-4-hydroxybutyric acid | Carrageenan, Polyarthritis, UV erythema | Rat, Mouse | - | Retained full spectrum of activity similar to fenbufen | [1] |
| 4-biphenylacetic acid | Carrageenan, Polyarthritis, UV erythema | Rat, Mouse | - | Retained full spectrum of activity similar to fenbufen | [1] |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (Compound 4e) | Carrageenan-induced Paw Edema | Rat | 100 mg/kg | Significant reduction in paw edema at 3h | [2] |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (Compound 4e) | Cotton Pellet Granuloma | Rat | 25, 50, 100 mg/kg | Dose-dependent inhibition of granuloma formation | [2] |
| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Carrageenan-induced Paw Edema | Rat | 10 mg/kg | Exhibited significant activities | [3] |
| Fenbufen | COX-1 Inhibition | - | - | IC50: 3.9 μM | [4] |
| Fenbufen | COX-2 Inhibition | - | - | IC50: 8.1 μM | [4] |
| p-hydroxy fenbufen analog | COX-2 Inhibition | - | 22 µM | Comparable activity to celecoxib | [5] |
| p-amino fenbufen analog | COX-2 Inhibition | - | - | 60-fold greater inhibition of COX-2 compared to COX-1 | [5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the efficacy of acute anti-inflammatory agents.
Procedure:
-
Animal Preparation: Male Wistar rats (150-200g) are typically used. The animals are fasted overnight with free access to water before the experiment.
-
Compound Administration: The test compounds, including this compound derivatives and a standard drug (e.g., indomethacin), are administered orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before the induction of inflammation. A control group receives the vehicle only.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[6][7][8]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.
Procedure:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs), including biphenyl derivatives, are linked to the inhibition of the NF-κB signaling pathway, a crucial regulator of the inflammatory response.
Caption: The NF-κB signaling pathway is a key regulator of inflammation.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory activity of this compound derivatives using the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Anti-Cancer Effects of Butyrate and its Derivatives
A Note on 4-(4-Biphenylyl)butyric Acid:
Extensive searches of publicly available scientific literature did not yield sufficient data regarding the specific anti-cancer effects of this compound to construct a comparative guide as requested. The research in this area appears to be limited.
However, a closely related and extensively studied compound, Butyrate (often administered as Sodium Butyrate), is a well-documented anti-cancer agent. This guide will, therefore, focus on the anti-cancer effects of Butyrate, providing a comparative analysis of its activity in various cancer cell lines and in comparison to other agents, adhering to the requested format.
Comparative Analysis of Sodium Butyrate's Anti-Cancer Effects
Sodium Butyrate, a short-chain fatty acid, is a histone deacetylase inhibitor (HDACi) that has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cells.[1] Its anti-tumor effects are a subject of extensive research.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Sodium Butyrate on different cancer cell lines.
Table 1: IC50 Values of Butyrate in Human Colon Cancer Cell Lines
| Cell Line | Time Point | IC50 (mM) |
| HCT116 | 24h | 1.14 |
| HCT116 | 48h | 0.83 |
| HCT116 | 72h | 0.86 |
| HT-29 | 48h | 2.42 |
| HT-29 | 72h | 2.15 |
| Caco-2 | 72h | 2.15 |
| (Data sourced from a study on the cell type-specific efficacy of butyrate)[4] |
Table 2: Effect of Butyrate on Cell Cycle Distribution in Gastric Cancer Cells
| Cell Line | Butyrate Concentration (µmol/L) | Cell Cycle Phase Arrest |
| SGC-7901 | Low Concentration | G0/G1 |
| SGC-7901 | High Concentration | G2/M |
| MGC-803 | Low Concentration | G0/G1 |
| MGC-803 | High Concentration | S Phase |
| (Data from a study on 4-phenyl butyric acid, a related compound, showing dose-dependent effects on cell cycle)[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the inhibitory effect of a compound on cancer cell proliferation.
-
Procedure:
-
Cancer cells (e.g., MGC-803, SGC-7901) are seeded in 96-well plates.[5]
-
After 24 hours of incubation, the cells are treated with various concentrations of the test compound (e.g., Butyrate).[5]
-
The plates are incubated for specified time periods (e.g., 24, 48, 72, 96 hours).[5]
-
At the end of the incubation, 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.[5]
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The relative inhibition rate is calculated as: (1 - A_experiment / A_control) × 100%.[5]
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment.
-
Procedure:
-
Cells are seeded and treated with the test compound for a specific duration (e.g., 48 hours).[5]
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.
-
The fixed cells are washed again and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The stained cells are analyzed using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3. Apoptosis Assay (Caspase-3 Activity)
-
Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
-
Procedure:
-
Human colorectal carcinoma HCT116 cells are treated with the IC50 concentration of butyrate derivatives.[6]
-
After treatment, the cells are lysed, and the protein concentration of the lysate is determined.
-
The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
The activity of caspase-3 is determined by measuring the absorbance of the chromophore p-nitroaniline (pNA) released from the substrate at a specific wavelength (e.g., 405 nm).
-
The results are expressed as the fold increase in caspase-3 activity compared to the untreated control.
-
Signaling Pathways and Mechanisms of Action
Butyrate exerts its anti-cancer effects through multiple mechanisms, primarily as a histone deacetylase (HDAC) inhibitor.[7] This inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression.[5] Key signaling pathways affected by Butyrate include:
-
Induction of Apoptosis: Butyrate can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to trigger apoptosis via the caspase-8/caspase-3 pathway.[8] In colorectal cancer cells, Butyrate deactivates the mTOR/S6K1 signaling pathway, partly through the downregulation of SIRT1, leading to apoptosis.[9]
-
Cell Cycle Arrest: Butyrate can cause cell cycle arrest at different phases depending on the cell type and concentration.[5] It can induce G0/G1 phase arrest in several cancer types.[7] This is often mediated by the upregulation of cell cycle inhibitors like p21.[4][10]
-
Inhibition of Proliferation: By affecting the above pathways, Butyrate inhibits the proliferation of cancer cells in a dose- and time-dependent manner.[5]
Visualizations
Experimental Workflow for Cell Viability and Apoptosis Analysis
Caption: A generalized workflow for assessing the anti-cancer effects of Sodium Butyrate in vitro.
Simplified Signaling Pathway of Butyrate in Cancer Cells
Caption: Key signaling pathways modulated by Sodium Butyrate leading to anti-cancer effects.
References
- 1. Antagonistic Effects of Sodium Butyrate and N-(4-Hydroxyphenyl)-retinamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of butyrate: use of micro-array technology to investigate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Butyric Acid on the Differentiation, Proliferation, Apoptosis, and Autophagy of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Histone Deacetylase Inhibitors: Evaluating 4-(4-Biphenylyl)butyric Acid in the Context of Established Agents
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by modulating the epigenetic landscape of cancer cells. This guide provides a comparative analysis of 4-(4-Biphenylyl)butyric acid against well-established HDAC inhibitors such as Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589). While direct quantitative experimental data for this compound is limited in the public domain, this guide synthesizes available information on its structural analogs and established HDAC inhibitors to provide a valuable reference.
Executive Summary
Histone deacetylases play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, HDACs are often dysregulated. HDAC inhibitors counteract this by inducing histone hyperacetylation, which can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1] This guide presents a comparative overview of the inhibitory potency and anti-proliferative effects of several key HDAC inhibitors, alongside detailed experimental protocols for their evaluation and visualization of the signaling pathways they modulate.
Comparative Efficacy of HDAC Inhibitors
The efficacy of HDAC inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their half-maximal growth-inhibitory concentration (GI50) against various cancer cell lines.
Note on this compound: Extensive searches for direct experimental data on the HDAC inhibitory activity (IC50) and anti-proliferative effects (GI50) of this compound did not yield specific quantitative values. However, its structural similarity to 4-phenylbutyric acid, a known HDAC inhibitor, suggests it may possess similar activity. 4-phenylbutyric acid and butyric acid are generally less potent than hydroxamic acid-based inhibitors like Vorinostat.[2] The biphenyl group in this compound may enhance its activity compared to 4-phenylbutyric acid due to increased hydrophobicity and potential for additional interactions within the active site of HDAC enzymes.
Table 1: Comparative HDAC Inhibition (IC50) of Selected HDAC Inhibitors
| Compound | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference(s) |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 10 | - | 20 | - | - | - | [3][4] |
| Romidepsin (FK228) | Class I Selective | 36 | 47 | - | 510 | 1400 | - | [5][6][7] |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | <13.2 | <13.2 | <13.2 | Mid-nM | <13.2 | Mid-nM | [8] |
| 4-Phenylbutyric acid | Short-chain fatty acid | - | - | - | - | - | - | [2] |
| Butyric acid | Short-chain fatty acid | - | - | - | - | - | - | [2] |
Table 2: Comparative Anti-proliferative Activity (GI50/IC50) of Selected HDAC Inhibitors in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | GI50/IC50 (µM) | Reference(s) |
| Vorinostat (SAHA) | Prostate Cancer | LNCaP | 2.5 - 7.5 | [3] |
| Prostate Cancer | PC-3 | 2.5 - 7.5 | [3] | |
| Breast Cancer | MCF-7 | 0.75 | [3] | |
| Glioblastoma | U87-MG | 9.7 | [9] | |
| Acute Myeloid Leukemia | - | 0.42 (72h) | [10] | |
| Romidepsin (FK228) | Neuroblastoma | 6 cell lines | 0.001 - 0.0065 | [11] |
| T-cell Lymphoma | Hut-78 | 0.000038 - 0.00636 | [12] | |
| T-cell Lymphoma | Karpas-299 | 0.00044 - 0.00387 | [12] | |
| Panobinostat (LBH589) | Non-small Cell Lung Cancer | H1299 | 0.005 | [13] |
| Non-small Cell Lung Cancer | A549 | 0.03 | [13] | |
| Mesothelioma | OK-6 | 0.005 | [13] | |
| Colon Cancer | HCT116 | 0.0071 | ||
| Breast Cancer | BT474 | 0.0026 |
Note: GI50 and IC50 are often used interchangeably to denote the concentration causing 50% inhibition of cell growth or viability.
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by modulating a variety of signaling pathways involved in cell cycle control, apoptosis, and angiogenesis.
HDAC Inhibition and Gene Expression
The primary mechanism of action of HDAC inhibitors involves the accumulation of acetylated histones, leading to a more relaxed chromatin structure and altered gene expression. This can result in the transcription of tumor suppressor genes that were previously silenced.
Caption: General mechanism of HDAC inhibition leading to altered gene expression.
Key Signaling Pathways Affected by Established HDAC Inhibitors
Vorinostat (SAHA): Vorinostat has been shown to interfere with the T-cell receptor signaling pathway, as well as the MAPK and JAK-STAT pathways. It can also modulate the insulin-like growth factor (IGF) signaling pathway.[3][5][14]
Caption: Key signaling pathways affected by Vorinostat.
Romidepsin (FK228): Romidepsin is known to induce the production of reactive oxygen species (ROS) and affect the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[15]
Caption: Key signaling pathways affected by Romidepsin.
Panobinostat (LBH589): Panobinostat has been shown to inactivate the Akt/FOXM1 signaling pathway and inhibit the JAK/STAT pathway.[8]
Caption: Key signaling pathways affected by Panobinostat.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay is used to determine the IC50 values of compounds against specific HDAC isoforms.
Workflow:
Caption: Workflow for a fluorogenic in vitro HDAC inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant human HDAC enzyme, the test compound at various concentrations, and the assay buffer.
-
Initiation: Start the reaction by adding a fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Development: Stop the reaction and generate the fluorescent signal by adding a developer solution containing a protease to cleave the deacetylated substrate.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the GI50 of a compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the HDAC inhibitor at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blot Analysis for Histone Acetylation
This technique is used to detect the level of acetylated histones in cells following treatment with an HDAC inhibitor.
Methodology:
-
Cell Lysis: Treat cells with the HDAC inhibitor, then lyse the cells in a suitable buffer to extract total protein or histones specifically.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total Histone H3 or GAPDH) to determine the relative increase in histone acetylation.
Conclusion
While direct experimental evidence for the efficacy of this compound as an HDAC inhibitor is currently lacking in the public domain, its structural characteristics suggest potential activity. For a definitive comparison, further experimental evaluation of this compound is necessary. This guide provides the foundational information and detailed protocols required to conduct such a comparative study against established HDAC inhibitors like Vorinostat, Romidepsin, and Panobinostat. The provided data on these well-characterized inhibitors serves as a benchmark for the evaluation of novel compounds in the ongoing development of effective cancer therapeutics.
References
- 1. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low concentrations of vorinostat decrease EB1 expression in GBM cells and affect microtubule dynamics, cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(4-Biphenylyl)butyric Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 4-(4-Biphenylyl)butyric acid and its structural analogs, 4-phenylbutyric acid (4-PBA) and butyric acid. The information is intended to support research and development efforts by providing a concise overview of their mechanisms of action, potential therapeutic applications, and supporting experimental data.
Introduction
This compound is a carboxylic acid derivative characterized by a biphenyl moiety. While specific bioactivity data for this compound is limited in publicly available literature, its structural similarity to 4-phenylbutyric acid (4-PBA) and butyric acid allows for informed comparisons and predictions of its biological effects. 4-PBA is a well-characterized compound known for its roles as a chemical chaperone, endoplasmic reticulum (ER) stress inhibitor, and histone deacetylase (HDAC) inhibitor.[1][2] Butyric acid, a short-chain fatty acid, is also a known HDAC inhibitor with significant effects on gut health and inflammation.[3][4] This guide will leverage the extensive data on 4-PBA and butyric acid to provide a comparative framework for the potential bioactivity of this compound.
Comparative Bioactivity and Mechanism of Action
The bioactivity of these compounds is largely attributed to their ability to modulate intracellular signaling pathways related to cellular stress, inflammation, and gene expression. The presence of the butyric acid chain is a common feature, suggesting a shared mechanism as HDAC inhibitors. The aromatic groups (phenyl and biphenyl) likely influence the compounds' lipophilicity, cell permeability, and specific interactions with protein targets.
| Compound | Key Bioactivities | Primary Mechanisms of Action | Potential Therapeutic Applications |
| This compound | (Predicted) Anti-inflammatory, Anti-proliferative, ER Stress Inhibition | (Predicted) HDAC inhibition, Chemical chaperone | Cancer, Inflammatory diseases, Neurodegenerative disorders |
| 4-Phenylbutyric Acid (4-PBA) | Anti-inflammatory, Chemical chaperone, HDAC inhibitor, Anti-proliferative[2] | Inhibition of ER stress, HDAC inhibition, Modulation of NF-κB signaling | Periodontitis, Sepsis-induced cardiac dysfunction, Myocardial infarction, Neurodegenerative diseases, Cancer[5] |
| Butyric Acid | Anti-inflammatory, HDAC inhibitor, Energy source for colonocytes, Anti-angiogenic[3][4][6] | HDAC inhibition, G-protein coupled receptor activation, Downregulation of NF-κB[4][7] | Inflammatory bowel disease, Colorectal cancer, Neuropsychiatric conditions[4][7] |
Experimental Data and Protocols
The following sections summarize key experimental findings for 4-PBA and butyric acid, which can serve as a basis for designing studies on this compound.
In Vitro Studies: Inhibition of ER Stress and Inflammation
Objective: To evaluate the effect of the compounds on ER stress and inflammatory responses in a cell-based model.
Experimental Protocol:
-
Cell Culture: Human periodontal ligament stem cells (H-PDLSCs) are cultured under standard conditions.
-
Induction of Inflammation: Cells are treated with lipopolysaccharide (LPS) to induce an inflammatory response and ER stress.
-
Compound Treatment: Cells are co-treated with LPS and varying concentrations of the test compound (e.g., 4-PBA) for 24 hours.
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR is performed to measure the expression levels of ER stress markers (GRP78, PERK, ATF4, CHOP) and inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Protein Analysis: Western blotting is used to assess the protein levels of key signaling molecules, such as the activation of the NF-κB pathway.
-
Cell Viability Assay: A standard MTT or similar assay is performed to determine the cytotoxicity of the compounds.
Representative Data for 4-PBA:
| Treatment | GRP78 Expression (relative to control) | p-NF-κB p65 (relative to control) | IL-6 Secretion (pg/mL) |
| Control | 1.0 | 1.0 | 50 |
| LPS | 3.5 | 4.2 | 850 |
| LPS + 4-PBA | 1.2 | 1.5 | 200 |
Data is illustrative and based on findings reported in studies on 4-PBA.[8]
In Vivo Studies: Alleviation of Sepsis-Induced Cardiac Dysfunction
Objective: To assess the protective effects of the compounds on cardiac function in an animal model of sepsis.
Experimental Protocol:
-
Animal Model: Sepsis is induced in rats via cecal ligation and puncture (CLP).
-
Compound Administration: The test compound (e.g., 4-PBA) is administered to the animals, typically via intraperitoneal injection, at a specified dose following the CLP procedure.
-
Cardiac Function Assessment: Echocardiography is performed to measure parameters such as ejection fraction and fractional shortening. Cardiomyocyte contractility can be assessed ex vivo.
-
Biochemical Analysis: Serum levels of cardiac injury markers (e.g., cardiac troponin-T) are measured.
-
Metabolomics and Network Pharmacology: Tissues are collected for metabolomic and transcriptomic analysis to identify the molecular pathways affected by the compound.
Representative Data for 4-PBA:
| Group | Cardiac Troponin-T (ng/mL) | Cardiomyocyte Amplitude of Contraction (%) |
| Sham | 0.1 | 6.5 |
| Sepsis | 1.5 | 1.15 |
| Sepsis + 4-PBA | 0.4 | 4.64 |
Data is illustrative and based on findings reported in studies on 4-PBA.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway modulated by 4-PBA and a general experimental workflow for assessing its bioactivity.
Caption: Inhibition of the NF-κB inflammatory pathway by 4-PBA through the suppression of ER stress.
Caption: General experimental workflow for evaluating the bioactivity of test compounds in vitro and in vivo.
Conclusion
While direct experimental data for this compound is not extensively available, the well-documented bioactivities of 4-PBA and butyric acid provide a strong foundation for predicting its potential as a modulator of ER stress, inflammation, and gene expression through HDAC inhibition. The addition of a second phenyl ring in the biphenyl group may enhance its lipophilicity and potency, warranting further investigation. The experimental protocols and comparative data presented in this guide offer a starting point for the systematic evaluation of this compound's therapeutic potential.
References
- 1. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]
- 5. Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic effects of butyric acid involve inhibition of VEGF/KDR gene expression and endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Butyric Acid in Treatment Response in Drug-Naïve First Episode Schizophrenia [frontiersin.org]
- 8. Inhibition of Endoplasmic Reticulum Stress by 4-Phenyl Butyric Acid Presents Therapeutic Effects on Periodontitis: Experimental Studies In Vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(4-Biphenylyl)butyric Acid and Sodium Butyrate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4-(4-Biphenylyl)butyric acid and the well-characterized compound, sodium butyrate. This analysis is supported by available experimental data on their mechanisms of action and biological effects, including histone deacetylase (HDAC) inhibition, anti-proliferative activity, and anti-inflammatory properties.
Introduction
Sodium butyrate, a short-chain fatty acid, is a well-established histone deacetylase (HDAC) inhibitor with a broad range of biological activities. It is produced in the colon by bacterial fermentation of dietary fiber and plays a crucial role in maintaining gut homeostasis. Due to its ability to modulate gene expression, it has been extensively studied for its therapeutic potential in various diseases, including cancer and inflammatory conditions.
This compound is a synthetic compound with a structural resemblance to butyrate, featuring a biphenyl group. This structural modification suggests the potential for altered physicochemical properties and biological activities compared to its shorter-chain counterpart. While less extensively studied than sodium butyrate, emerging research indicates its potential as a bioactive molecule. This guide aims to provide a comparative overview of these two compounds to aid researchers in their selection and application.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and sodium butyrate, focusing on their physicochemical properties and key biological activities.
Table 1: Physicochemical Properties
| Property | This compound | Sodium Butyrate |
| Chemical Formula | C₁₆H₁₆O₂ | C₄H₇NaO₂ |
| Molecular Weight | 240.30 g/mol | 110.09 g/mol |
| Appearance | Solid | White crystalline solid.[1] |
| Solubility | Insoluble in water | Soluble in water.[1] |
| Structure | Contains a biphenyl group | Short-chain fatty acid salt |
Table 2: HDAC Inhibitory Activity
| Compound | Target | IC₅₀ Value | Reference |
| Sodium Butyrate | Pan-HDAC (Class I and IIa) | ~0.3-0.8 mM | [2] |
| 4-Phenylbutyric acid (related compound) | HDACs | Micromolar concentrations | [1] |
| This compound | HDACs | Data not available |
Table 3: Anti-Proliferative Activity (GI₅₀/IC₅₀ Values)
| Compound | Cell Line | GI₅₀/IC₅₀ Value | Reference |
| Sodium Butyrate | MDA-MB-468 (Breast Cancer) | 3.1 mM (IC₅₀, 72h) | [3] |
| HCT116 (Colon Cancer) | 1.14 mM (IC₅₀, 24h) | [4] | |
| HT-29 (Colon Cancer) | 2.42 mM (IC₅₀, 48h) | [4] | |
| Caco-2 (Colon Cancer) | 2.15 mM (IC₅₀, 72h) | [4] | |
| Various Breast Cancer Lines | 2.5 mM (Max inhibition) | [5] | |
| 4-Phenylbutyric acid (related compound) | MGC-803 & SGC-7901 (Gastric Cancer) | Significant inhibition at 5-60 µmol/L | [6] |
| This compound | Various Cancer Cell Lines | Data not available |
Mechanisms of Action
Both sodium butyrate and this compound (and its analogs) are believed to exert their biological effects primarily through the inhibition of histone deacetylases (HDACs).
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, both compounds can induce histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of various genes, including those involved in cell cycle arrest, apoptosis, and differentiation.[7][8] Sodium butyrate is a well-established pan-HDAC inhibitor, affecting Class I and some Class IIa HDACs.[2] While direct enzymatic inhibitory data for this compound is scarce, its structural analog, 4-phenylbutyric acid, also functions as an HDAC inhibitor.[1]
Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Sodium butyrate has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[7][9][10][11] This inhibition can occur through preventing the degradation of IκBα, the inhibitory subunit of NF-κB, or by affecting the acetylation status of NF-κB subunits. The anti-inflammatory effects of 4-phenylbutyric acid also involve the suppression of NF-κB signaling, suggesting a similar mechanism for this compound.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay is used to determine the in vitro inhibitory activity of a compound on HDAC enzymes.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare HDAC assay buffer.
-
Perform serial dilutions of the test compound (this compound or sodium butyrate) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Dilute the recombinant HDAC enzyme in assay buffer.
-
Prepare the fluorogenic HDAC substrate.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the assay buffer, diluted test compounds/controls, and the diluted HDAC enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the deacetylation reaction to occur.
-
-
Development:
-
Add the developer solution, which contains a trypsin-like protease, to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or sodium butyrate. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
-
NF-κB Activation Assay (Translocation)
This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB activation.
Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound or sodium butyrate for a specified duration.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a short period (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Counterstaining:
-
Stain the cell nuclei with a fluorescent DNA-binding dye such as DAPI.
-
-
Imaging:
-
Acquire images using a fluorescence microscope.
-
-
Analysis:
-
Quantify the fluorescence intensity of p65 in the nucleus and cytoplasm to determine the extent of translocation. A decrease in nuclear p65 fluorescence in treated cells compared to stimulated controls indicates inhibition of NF-κB activation.
-
Conclusion
Sodium butyrate is a well-characterized, naturally occurring HDAC inhibitor with demonstrated anti-proliferative and anti-inflammatory activities. In contrast, this compound is a synthetic analog for which quantitative biological data is less available. The presence of the biphenyl group in this compound suggests increased lipophilicity, which may influence its cellular uptake, potency, and target specificity compared to sodium butyrate. Based on the activity of its close analog, 4-phenylbutyric acid, it is plausible that this compound also functions as an HDAC inhibitor with anti-proliferative and anti-inflammatory properties.
This guide highlights the need for further quantitative studies on this compound to fully elucidate its pharmacological profile and to enable a more direct and comprehensive comparison with sodium butyrate. The provided experimental protocols offer a framework for researchers to conduct such comparative investigations. The choice between these two compounds will ultimately depend on the specific research goals, with sodium butyrate being a well-established tool for broad HDAC inhibition and this compound representing a potentially novel modulator of cellular processes that warrants further exploration.
References
- 1. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. brieflands.com [brieflands.com]
- 4. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]
- 5. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sodium butyrate inhibits high glucose-induced inflammation by controlling the acetylation of NF-κB p65 in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Endoplasmic Reticulum Stress by 4-Phenyl Butyric Acid Presents Therapeutic Effects on Periodontitis: Experimental Studies In Vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 4-(4-Biphenylyl)butyric Acid in Preclinical Research
This guide provides a detailed comparison of alternatives to 4-(4-Biphenylyl)butyric acid, focusing on its emerging role as a scaffold for developing Lysophosphatidic Acid Receptor 5 (LPAR5) antagonists. While historically related to non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen, which acts via cyclooxygenase (COX) inhibition, recent research has pivoted towards targeting the LPAR5 signaling pathway for its critical role in inflammation and neuropathic pain. This guide is intended for researchers, scientists, and drug development professionals seeking potent and selective tool compounds to investigate the LPA/LPAR5 axis.
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through at least six G protein-coupled receptors (LPAR1-6).[1][2][3][4] The LPAR5 subtype, in particular, is highly expressed in tissues associated with pain processing, such as the spinal cord and dorsal root ganglion.[5][6] Activation of the LPAR5 axis is linked to pro-inflammatory responses and the development of neuropathic pain, making its antagonists promising candidates for novel, non-opioid analgesics.[1][5]
This guide compares several small-molecule LPAR5 antagonists that have been developed as alternatives, offering higher potency and selectivity. We also discuss 4-Phenylbutyric acid (4-PBA), an agent with a distinct anti-inflammatory mechanism.
Comparative Analysis of LPAR5 Antagonists
Several novel compounds have been identified that offer significant advantages over earlier chemical scaffolds. These alternatives demonstrate high potency in blocking LPA-induced signaling and have been validated in various in vitro and in vivo models.
Quantitative Data Summary
The following table summarizes the in vitro potency of key LPAR5 antagonists discussed in this guide.
| Compound Name | Chemical Scaffold | Target(s) | IC50 Value | Cell Line / Assay | Reference |
| AS2717638 | Piperidine-based / 2H-isoquinoline-1-one | LPAR5 | 38 nM | Not Specified | [7] |
| LPAR5 | 0.038 µM | BV-2 Microglia | [1][2][3] | ||
| Compound 3 | Diphenylpyrazole | LPAR5 | 0.7 µM (700 nM) | BV-2 Microglia | [1][2][3] |
| LPAR5 | 0.141 µM (141 nM) | HMC-1 Mast Cells | [8] | ||
| Compound 7e | 2H-isoquinoline-1-one | LPAR5 | 0.12 µM (120 nM) | Not Specified | [6] |
| H2L 5765834 | Not Specified | LPAR1, LPAR3, LPAR5 | 463 nM (LPAR5) | Not Specified | [7] |
Key Alternatives and Their Performance
AS2717638
AS2717638 is a highly selective, orally active, and brain-penetrant LPAR5 antagonist.[7] Its high potency, with an IC50 value of 38 nM, makes it a valuable tool for both in vitro and in vivo studies.[7] Research in rodent models has shown that blockade of LPAR5 with AS2717638 produces significant analgesic effects against neuropathic and inflammatory pain.[5] In cellular models, it effectively blunts the LPA-induced secretion of pro-inflammatory cytokines and chemokines such as IL-6 and TNFα in BV-2 microglia cells.[1][2] Furthermore, AS2717638 was shown to reduce the neurotoxic potential of LPA-activated microglia.[1]
Compound 3
Compound 3 is a diphenylpyrazole derivative identified through compound library screening.[1] It is a non-lipid LPAR5 antagonist that is metabolically stable and orally bioavailable in mice.[8] While its potency is lower than AS2717638, with IC50 values of 0.7 µM in BV-2 microglia and 0.141 µM in HMC-1 mast cells, it effectively inhibits LPA-induced inflammatory signaling.[1][8] Like AS2717638, it reduces the phosphorylation of key inflammatory mediators (STAT1, STAT3, p65, c-Jun) and subsequent cytokine release.[1][2]
Compound 7e
Developed from a 2H-isoquinoline-1-one scaffold, compound 7e is a potent LPAR5 antagonist with an IC50 value of 0.12 µM.[6] A key feature of this compound is its acceptable blood-brain barrier (BBB) permeability, which is crucial for targeting central nervous system pathologies.[6] In preclinical studies, it demonstrated a significant analgesic effect in a rat model of chronic constriction injury, highlighting its potential for treating neuropathic pain.[6]
4-Phenylbutyric Acid (4-PBA): An Alternative Mechanism
4-Phenylbutyric acid (4-PBA) is a clinically used drug that functions as a chemical chaperone to reduce endoplasmic reticulum (ER) stress.[9][10][11] While not a direct LPAR5 antagonist, it offers a distinct and complementary mechanism for combating inflammation. 4-PBA has been shown to suppress immune activation and limit excessive neutrophil infiltration into inflamed tissues.[9] It acts by inhibiting the IRE-1α/ERK 1/2 signaling pathway and suppressing the release of pro-inflammatory mediators.[9] Its established clinical safety profile makes it a relevant comparator for studies on general anti-inflammatory or neuroprotective effects.[10]
Signaling Pathways and Experimental Workflows
Visualizing the targeted pathways and experimental procedures is essential for understanding the context of these compounds in research.
Caption: Simplified LPA/LPAR5 signaling pathway leading to inflammation and its inhibition by antagonists.
Caption: General experimental workflow for evaluating the efficacy of LPAR5 antagonists.
Experimental Protocols
The data presented in this guide were generated using established methodologies in pharmacology and cell biology.
In Vitro LPAR5 Antagonism Assay (Calcium Flux)
This assay is used to determine the IC50 of antagonist compounds.
-
Principle: LPAR5 activation by LPA leads to an increase in intracellular calcium concentration. Antagonists will block this response in a dose-dependent manner.
-
Methodology:
-
Human Mast Cells (HMC-1), which endogenously express LPAR5, are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[8]
-
Cells are pre-incubated with varying concentrations of the antagonist compound (e.g., Compound 3).[8]
-
Cells are then stimulated with a fixed concentration of an LPAR5 agonist, such as LPA 18:1.[8]
-
The change in intracellular calcium is measured using a fluorescence plate reader.
-
Data are normalized to controls, and IC50 values are calculated by fitting the dose-response curve.
-
Analysis of Pro-inflammatory Signaling (Western Blot & ELISA)
These methods quantify the effect of antagonists on downstream inflammatory pathways.
-
Principle: LPAR5 activation triggers phosphorylation of transcription factors and the release of cytokines. Antagonists are expected to inhibit these events.
-
Methodology:
-
BV-2 microglia cells are seeded and serum-starved.
-
Cells are pre-treated with the LPAR5 antagonist (e.g., AS2717638) for a defined period.
-
Cells are stimulated with LPA.
-
For Western Blot: Cell lysates are collected, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated proteins like p-STAT1, p-STAT3, and p-p65.[1][2]
-
For ELISA: The cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-6, TNFα) is quantified using commercially available ELISA kits.[1][2]
-
In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
This model assesses the analgesic efficacy of compounds in a preclinical setting.
-
Principle: Loosely ligating the sciatic nerve in rodents induces pain hypersensitivity (allodynia and hyperalgesia) that can be measured behaviorally. Effective analgesics will reverse these symptoms.
-
Methodology:
-
Under anesthesia, the sciatic nerve of a rat is exposed, and loose ligatures are tied around it to create a constriction.[6]
-
After a recovery and disease development period, baseline pain sensitivity is measured (e.g., using von Frey filaments for mechanical allodynia).
-
Animals are treated with the test compound (e.g., Compound 7e) or vehicle, typically via oral gavage.
-
Pain sensitivity is re-assessed at various time points post-dosing to determine the magnitude and duration of the analgesic effect.[6]
-
References
- 1. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 2. mdc-berlin.de [mdc-berlin.de]
- 3. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Identification of potent lysophosphatidic acid receptor 5 (LPA5) antagonists as potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An LPAR5-antagonist that reduces nociception and increases pruriception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-(4-Biphenylyl)butyric Acid: A Comparative Guide for Researchers
For researchers in drug development and cellular biology, the validation of novel small molecules is a critical step in establishing their utility as research tools. This guide provides a framework for validating 4-(4-Biphenylyl)butyric acid, a derivative of butyric acid, by comparing its potential activities with well-characterized alternatives, namely 4-Phenylbutyric acid (4-PBA) and Sodium Butyrate. Due to a lack of extensive experimental data on this compound in publicly available literature, this guide focuses on presenting the established data for its analogs and provides detailed protocols for key experiments to facilitate the validation of this novel compound.
Overview of Butyric Acid Derivatives as Research Tools
Butyric acid and its derivatives are short-chain fatty acids known to exhibit a range of biological activities, making them valuable tools in research. Their primary mechanisms of action include the inhibition of histone deacetylases (HDACs) and the mitigation of endoplasmic reticulum (ER) stress.[1][2] These activities give them anti-proliferative, anti-inflammatory, and cytoprotective properties.
4-Phenylbutyric acid (4-PBA) is a well-studied derivative that acts as both a chemical chaperone to alleviate ER stress and as a pan-HDAC inhibitor.[3][4] It is an FDA-approved drug for urea cycle disorders and is extensively used in research to study protein folding and cellular stress responses.[2]
Sodium Butyrate is the sodium salt of butyric acid and a potent non-competitive inhibitor of class I and IIa HDACs.[1][5] It is widely used to study the effects of histone hyperacetylation on gene expression and cell differentiation.
Comparative Performance of Butyric Acid Derivatives
The following tables summarize the available quantitative data for 4-PBA and Sodium Butyrate, which can serve as a benchmark for the validation of this compound.
Table 1: HDAC Inhibition
| Compound | Cell Line | IC50 Value | Reference |
| 4-Phenylbutyric acid (PBA) | LN-229 (Glioblastoma) | 1.21 mM | [3] |
| 4-Phenylbutyric acid (PBA) | LN-18 (Glioblastoma) | 1.92 mM | [3] |
| Sodium Butyrate | General (in vitro) | 0.80 mM | [5] |
| Sodium Butyrate | MCF-7 (Breast Cancer) | 1.26 mM | [6] |
| Sodium Butyrate | LN-405 (Glioblastoma) | 26 mM | [7] |
| Sodium Butyrate | T98G (Glioblastoma) | 22.7 mM | [7] |
Table 2: Anti-Proliferative and Cytotoxic Effects
| Compound | Cell Line | Effect | Concentration/IC50 | Reference |
| 4-Phenylbutyric acid (PBA) | MGC-803 (Gastric Cancer) | Inhibition of proliferation | Dose-dependent (5-60 µmol/L) | [8] |
| 4-Phenylbutyric acid (PBA) | SGC-7901 (Gastric Cancer) | Inhibition of proliferation | Dose-dependent (5-60 µmol/L) | [8] |
| Sodium Butyrate | AGS (Gastric Adenocarcinoma) | Anti-proliferative | IC50: 1.76 mM | |
| Sodium Butyrate | IPEC-J2 (Porcine Jejunal Epithelial) | Impaired cell viability | ≥ 0.5 mM | [9] |
Table 3: Anti-Inflammatory Effects
| Compound | Cell Model | Effect | Key Findings | Reference |
| 4-Phenylbutyric acid (PBA) | Collagen-Induced Arthritis (mouse model) | Attenuated severity of arthritis | Decreased inflammatory cytokines, MMP-3, and Cox-2 | [10] |
| 4-Phenylbutyric acid (PBA) | Lipopolysaccharide (LPS)-stimulated H-PDLSCs | Suppressed pro-inflammatory factors | Attenuated TNF-α, IL-1β, and IL-6 secretion | [11] |
| Sodium Butyrate | TNBS-induced Colitis (mouse model) | Ameliorated inflammatory response | Inhibited NF-κB and AKT signaling | [12] |
| Sodium Butyrate | LPS-induced RAW264.7 Macrophages | Inhibited pro-inflammatory cytokines | Inhibited TNF-α and IL-6 expression | [12] |
| Sodium Butyrate | Soyasaponin-challenged Turbot IECs | Down-regulated inflammatory cytokines | Decreased TNF-α, IL-1β, and IL-8 expression | [13] |
Experimental Protocols for Validation
To validate this compound as a research tool, a series of in vitro assays should be performed to characterize its biological activities and determine its potency and efficacy.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the ability of this compound to inhibit HDAC activity.
Methodology: A fluorometric or colorimetric HDAC activity assay kit can be used.
Experimental Workflow:
Caption: Workflow for HDAC Inhibition Assay.
Detailed Protocol:
-
Prepare Reagents: Prepare assay buffer, HDAC substrate, developer solution, and a positive control inhibitor (e.g., Trichostatin A or Sodium Butyrate) as per the manufacturer's instructions.
-
Enzyme/Extract Preparation: Use either a purified recombinant HDAC enzyme or nuclear extracts from a relevant cell line.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Assay Procedure:
-
To a 96-well plate, add the HDAC enzyme or nuclear extract.
-
Add the different concentrations of this compound, a vehicle control, and the positive control inhibitor.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate for a further 10-15 minutes at room temperature.
-
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration compared to the vehicle control. Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.
Endoplasmic Reticulum (ER) Stress Inhibition Assay
Objective: To assess the ability of this compound to mitigate ER stress.
Methodology: ER stress can be induced in a suitable cell line using agents like tunicamycin or thapsigargin. The inhibitory effect of the compound is measured by quantifying the expression of ER stress markers.
Experimental Workflow:
Caption: Workflow for ER Stress Inhibition Assay.
Detailed Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
ER Stress Induction: Add an ER stress-inducing agent (e.g., 1 µg/mL tunicamycin or 1 µM thapsigargin) to the wells (except for the untreated control) and incubate for a specified time (e.g., 6-24 hours).
-
Sample Collection:
-
For Western Blot: Lyse the cells in RIPA buffer, collect the protein lysates, and determine the protein concentration.
-
For qRT-PCR: Isolate total RNA from the cells.
-
-
Analysis:
-
Western Blot: Analyze the expression levels of ER stress markers such as GRP78 (BiP), CHOP, and phosphorylated PERK (p-PERK). Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA levels of ER stress-responsive genes like XBP1s, ATF4, and CHOP.
-
-
Data Analysis: Quantify the band intensities (Western Blot) or relative mRNA expression (qRT-PCR) and compare the levels in compound-treated cells to the ER stress-induced control.
Anti-Inflammatory Activity Assay (NF-κB Inhibition)
Objective: To determine if this compound can inhibit the pro-inflammatory NF-κB signaling pathway.
Methodology: This can be assessed using a reporter gene assay or by measuring the nuclear translocation of the NF-κB p65 subunit.
Experimental Workflow:
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 3. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Butyric Acid on the Differentiation, Proliferation, Apoptosis, and Autophagy of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Endoplasmic Reticulum Stress by 4-Phenyl Butyric Acid Presents Therapeutic Effects on Periodontitis: Experimental Studies In Vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium Butyrate Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro study of sodium butyrate on soyasaponin challenged intestinal epithelial cells of turbot (Scophthalmus maximus L.) refer to inflammation, apoptosis and antioxidant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-(4-Biphenylyl)butyric Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(4-Biphenylyl)butyric acid analogs based on available experimental data. This document summarizes quantitative performance metrics, details key experimental protocols, and visualizes structure-activity relationships to aid in the evaluation and selection of compounds for further investigation.
Derivatives of this compound are being explored for a multitude of therapeutic applications, leveraging mechanisms that include histone deacetylase (HDAC) inhibition, modulation of protein aggregation, and anti-inflammatory effects. This guide synthesizes findings from various studies to offer a comparative overview of these promising molecules.
Quantitative Performance of Analogs
The following table summarizes the biological activities of several this compound analogs and structurally related compounds. It is important to note that the data are compiled from different studies and experimental conditions may vary, warranting caution in direct comparisons.
| Compound/Analog | Target/Activity | Cell Line/Assay | Quantitative Metric (IC50/ED50) |
| Fenbufen (γ-oxo-[1,1'-biphenyl]-4-butanoic acid) | Anti-inflammatory, Analgesic | In vivo (animal models) | Activity comparable to active metabolite |
| 4-Biphenylacetic acid (BPAA) | Anti-inflammatory (COX inhibition) | In vivo (animal models) | Potent anti-inflammatory agent |
| dl-4-(4-biphenylyl)-4-hydroxybutyric acid | Anti-inflammatory, Analgesic | In vivo (animal models) | Retained full spectrum of activity |
| dl-4-(4-biphenylyl)-1,4-butanediol | Anti-inflammatory, Analgesic | In vivo (animal models) | Retained full spectrum of activity |
| N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 Inhibition | Fluor-de-Lys (enzymatic assay) | Not specified |
| Anti-proliferative | HeLa (cervical cancer) | IC50 = 72.6 µM | |
| THP-1 (acute myeloid leukemia) | IC50 = 16.5 µM | ||
| HMC (human mast leukemia) | IC50 = 79.29 µM | ||
| Kasumi (chronic myelogenous leukemia) | IC50 = 101 µM | ||
| 2-isopropyl-4-phenylbutanoic acid | Prevention of protein aggregation | In vitro models | 2–10-fold more effective than 4-PBA |
| IPA-1 | Amyloid-beta aggregation inhibition | In silico (molecular docking) | Identified as a lead candidate |
| DCA-1 | Amyloid-beta aggregation inhibition | In silico (molecular docking) | Identified as a lead candidate |
Structure-Activity Relationship of Fenbufen Analogs
A comprehensive study of fenbufen, a close structural analog of this compound, and its derivatives has established key principles governing their anti-inflammatory and analgesic activities.[1]
Experimental Protocols
Anti-proliferative Activity Assessment (MTT Assay)
The cytotoxic effects of N-(4-chlorophenyl)-4-phenylbutanamide were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Plating: Cancer cell lines (HeLa, THP-1, HMC, Kasumi) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Potential Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects through various mechanisms. The diagram below illustrates two of the key pathways identified in the literature: HDAC inhibition and modulation of protein aggregation.
Conclusion
The analogs of this compound represent a versatile class of compounds with potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. The structure-activity relationships of the closely related fenbufen analogs highlight the importance of the biphenyl moiety and the metabolic conversion to the corresponding acetic acid derivative for anti-inflammatory activity.[1] Furthermore, modifications to the butyric acid side chain can lead to compounds with potent HDAC inhibitory and anti-proliferative effects, as seen with N-(4-chlorophenyl)-4-phenylbutanamide.[2][3] The development of analogs with improved efficacy in preventing protein aggregation, such as 2-isopropyl-4-phenylbutanoic acid, opens new avenues for the treatment of neurodegenerative disorders.
While the available data provides valuable insights, it is evident that a systematic, head-to-head comparison of a broader range of this compound analogs under standardized experimental conditions is needed to fully elucidate their therapeutic potential and guide future drug development efforts. The in silico identification of promising candidates like IPA-1 and DCA-1 for inhibiting amyloid-beta aggregation further underscores the need for experimental validation of computationally designed analogs.[4] Researchers are encouraged to use the information presented in this guide as a foundation for further investigation into this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(4-Biphenylyl)butyric Acid: A Guide for Laboratory Professionals
The proper disposal of 4-(4-Biphenylyl)butyric acid is a critical component of laboratory safety and environmental responsibility. Due to its chemical nature as a biphenyl compound and a carboxylic acid, it necessitates handling as hazardous waste. This guide provides essential, step-by-step procedures for its safe management and disposal, ensuring compliance and minimizing risks.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling instructions. In the absence of a specific SDS, general precautions for biphenyl and butyric acid compounds should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1]
Waste Segregation and Storage
Proper segregation and storage of chemical waste are fundamental to safe laboratory operations.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all this compound waste. This includes the pure chemical, contaminated lab supplies such as gloves and wipes, and empty containers. The container must be chemically compatible with the substance.[1]
-
Labeling: The waste container must be clearly labeled as hazardous waste, identifying the contents as "this compound waste" and including any relevant hazard pictograms.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[1][2] This area should be away from drains and incompatible materials.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid dust generation. For liquid spills, use an inert absorbent material to contain the spill.[4]
-
Collection: Place the collected material into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[4][5]
-
Decontamination: Thoroughly clean the spill area.[4]
Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[6] The standard and mandatory method for disposal is through a licensed professional waste disposal service.[3]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for transportation to a permitted treatment, storage, and disposal facility (TSDF).[1]
-
Incineration: The likely method of disposal for this type of organic compound is incineration.[1][6]
Never dispose of this compound down the drain or with general laboratory trash.[4][6]
Hazard and Handling Summary
| Hazard Classification | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[7] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye and face protection.[8] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Aquatic Hazard | Harmful to aquatic life. Avoid release to the environment. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4-(4-Biphenylyl)butyric Acid
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 4-(4-Biphenylyl)butyric acid in a laboratory setting. This guide provides detailed procedures for personal protective equipment, operational handling, and waste disposal to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
To minimize exposure to this compound, appropriate personal protective equipment must be worn at all times. The recommendations are based on the potential hazards of eye and skin irritation, as well as respiratory irritation from airborne particles.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which may cause irritation.[1][2][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | Provides a barrier against accidental skin contact.[1][4] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or higher. | Necessary when handling the powder form to minimize inhalation of dust that may cause respiratory irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to control dust and vapors.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as detailed in the table above.
-
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused or Waste Product | Collect in a designated, labeled, and sealed container for hazardous chemical waste.[7] Dispose of through a licensed professional waste disposal service.[8] Do not dispose of down the drain or in the general trash.[1][6] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.[7] |
| Empty Containers | Rinse the container thoroughly with an appropriate solvent. Collect the rinsate as hazardous waste.[9] Once decontaminated, the container can be disposed of as regular laboratory waste, following institutional protocols. |
Visual Workflow for Safe Handling
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.es [fishersci.es]
- 4. capotchem.cn [capotchem.cn]
- 5. capotchem.cn [capotchem.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
